Boc-Ala-Ala-OMe
Description
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWPOGQDZNCNLK-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-Ala-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N-Boc-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), a dipeptide derivative crucial in peptide synthesis and drug development. This document details its physicochemical characteristics, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.
Core Chemical Properties
This compound is a white solid at room temperature. Its stability is attributed to the tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the alanine dimer. This protection is instrumental in preventing unwanted side reactions during peptide synthesis.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 19794-10-6 | [1][2][3] |
| Molecular Formula | C₁₂H₂₂N₂O₅ | [1][2][3] |
| Molecular Weight | 274.31 g/mol | [1][2][4] |
| Melting Point | 110-111 °C | [1] |
| Density | 1.101 g/cm³ | [1] |
| Appearance | White to off-white powder/solid | [1] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc). | |
| Storage | Store at -20°C for long-term stability.[2] |
Spectroscopic Data
¹H NMR (predicted in CDCl₃, 400 MHz):
-
δ (ppm): ~6.5-7.0 (d, 1H, NH), ~5.1 (d, 1H, NH), ~4.4-4.6 (m, 1H, α-CH), ~4.2-4.4 (m, 1H, α-CH), 3.73 (s, 3H, OCH₃), 1.44 (s, 9H, C(CH₃)₃), ~1.3-1.4 (d, 6H, 2 x CH₃ of Ala).
¹³C NMR (predicted in CDCl₃, 100 MHz):
-
δ (ppm): ~173 (C=O, ester), ~172 (C=O, amide), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~52 (OCH₃), ~50 (α-CH), ~49 (α-CH), ~28 (C(CH₃)₃), ~18-19 (CH₃ of Ala).
IR (predicted, cm⁻¹):
-
~3300 cm⁻¹: N-H stretching (amide)
-
~1740 cm⁻¹: C=O stretching (ester)
-
~1690 cm⁻¹: C=O stretching (Boc carbamate)
-
~1650 cm⁻¹: C=O stretching (amide I)
-
~1520 cm⁻¹: N-H bending (amide II)
Experimental Protocols
The synthesis of this compound is typically achieved through the coupling of N-Boc-L-alanine (Boc-Ala-OH) with L-alanine methyl ester (H-Ala-OMe). The following is a detailed methodology for a common solution-phase synthesis approach.
Synthesis of this compound via DCC/HOBt Coupling
Materials:
-
N-Boc-L-alanine (Boc-Ala-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Neutralization of H-Ala-OMe·HCl:
-
Dissolve L-alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C.
-
-
Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
-
Coupling Reaction:
-
To the solution of Boc-Ala-OH and HOBt, add a solution of DCC (1.1 equivalents) in DCM.
-
Stir the mixture at 0 °C for 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Add the neutralized H-Ala-OMe solution from step 1 to the activated Boc-Ala-OH mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure Boc-L-Ala-L-Ala-OMe.
-
Mandatory Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
This guide provides essential technical information for researchers and professionals working with this compound. The presented data and protocols are compiled from publicly available sources and are intended for laboratory use by qualified individuals.
References
A Technical Guide to the Structure Elucidation of Boc-L-Alanyl-L-Alanine Methyl Ester (Boc-Ala-Ala-OMe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Ala-Ala-OMe is a protected dipeptide composed of two L-alanine residues. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid coupling. The structural elucidation of such compounds is a fundamental step to confirm the success of the synthesis and to ensure the purity of the product before its use in further research or drug development applications, such as in the synthesis of peptidomimetic inhibitors or other bioactive molecules.[1]
The characterization of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique information about the molecular structure, allowing for a complete and unambiguous confirmation.
Synthesis of this compound
The synthesis of this compound is typically achieved through a peptide coupling reaction between Boc-L-alanine (Boc-Ala-OH) and L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl). This reaction involves the activation of the carboxylic acid of Boc-Ala-OH to facilitate the formation of an amide (peptide) bond.
Experimental Protocol: Peptide Coupling
A standard laboratory procedure for the synthesis of a dipeptide like this compound is as follows:
-
Preparation of L-alanine methyl ester: L-alanine methyl ester hydrochloride is neutralized to its free base form. This is typically done by dissolving the hydrochloride salt in a suitable organic solvent (e.g., dichloromethane or dimethylformamide) and adding a non-nucleophilic base, such as N-methylmorpholine or triethylamine, at 0°C.
-
Activation of Boc-L-alanine: In a separate reaction vessel, Boc-L-alanine is dissolved in an appropriate solvent (e.g., dichloromethane). A coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), and an additive to suppress racemization, like 1-Hydroxybenzotriazole (HOBt), are added to the solution at 0°C to form an activated ester.
-
Coupling Reaction: The neutralized L-alanine methyl ester solution is then added to the activated Boc-L-alanine solution. The reaction mixture is stirred at 0°C for a few hours and then allowed to warm to room temperature and stirred overnight to ensure the completion of the reaction.
-
Work-up and Purification: The reaction mixture is typically washed sequentially with a mild acid (e.g., 10% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Structure Elucidation
The confirmation of the synthesized product's structure is achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~6.5-7.0 | d | 1H | Amide NH (second Ala) |
| ~5.0-5.5 | d | 1H | Amide NH (first Ala, Boc protected) |
| ~4.4-4.6 | m | 1H | α-CH (second Ala) |
| ~4.0-4.3 | m | 1H | α-CH (first Ala) |
| 3.73 | s | 3H | OCH₃ (methyl ester) |
| 1.44 | s | 9H | (CH₃)₃C (Boc group) |
| ~1.3-1.5 | d | 3H | β-CH₃ (second Ala) |
| ~1.3-1.5 | d | 3H | β-CH₃ (first Ala) |
Expected ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| ~173-174 | C=O (methyl ester) |
| ~171-172 | C=O (amide bond) |
| ~155-156 | C=O (Boc group) |
| ~79-80 | C(CH₃)₃ (Boc group) |
| ~52-53 | OCH₃ (methyl ester) |
| ~49-51 | α-CH (first Ala) |
| ~48-50 | α-CH (second Ala) |
| ~28 | C(CH₃)₃ (Boc group) |
| ~18-20 | β-CH₃ (first and second Ala) |
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Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the acquired free induction decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can also offer structural information through fragmentation patterns. For this compound (C₁₂H₂₂N₂O₅), the expected molecular weight is 274.31 g/mol .
Expected Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 275.16 | [M+H]⁺ (protonated molecule) |
| 297.14 | [M+Na]⁺ (sodium adduct) |
| 219.12 | [M-C₄H₉]⁺ or [M-56]⁺ (loss of tert-butyl) |
| 175.08 | [M-Boc+H]⁺ or [M-100+H]⁺ (loss of Boc group) |
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., a time-of-flight or quadrupole instrument).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules and common adducts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of these groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3300 | N-H stretching (amide) |
| ~2980 | C-H stretching (aliphatic) |
| ~1740 | C=O stretching (ester) |
| ~1690 | C=O stretching (urethane, Boc group) |
| ~1650 | C=O stretching (Amide I band) |
| ~1520 | N-H bending and C-N stretching (Amide II band) |
-
Sample Preparation: The sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr), or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow and Visualization
The overall process of synthesizing and confirming the structure of this compound can be visualized as a logical workflow.
Conclusion
The structure elucidation of this compound is a systematic process that begins with its chemical synthesis followed by a thorough analysis using modern spectroscopic techniques. While specific, published spectral data for this dipeptide is scarce, the expected results from NMR, MS, and IR spectroscopy can be reliably predicted based on its constituent parts. This guide provides researchers and scientists with the necessary theoretical framework and standardized protocols to confidently synthesize and characterize this and similar protected dipeptides, ensuring their structural integrity for subsequent applications in research and development.
References
An In-depth Technical Guide to the Synthesis of Boc-Ala-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-tert-Butoxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), a fundamental dipeptide building block in peptide chemistry and drug discovery. This document outlines the primary synthetic pathway, details various experimental protocols for key transformations, presents comparative data for common coupling reagents, and discusses potential side reactions and mitigation strategies.
Synthetic Pathway Overview
The synthesis of this compound is primarily achieved through the coupling of a protected amino acid, Boc-L-alanine (Boc-L-Ala-OH), with the methyl ester of L-alanine, typically in the form of its hydrochloride salt (H-L-Ala-OMe·HCl). The general synthetic route involves two main stages: the preparation of the starting materials and the final peptide coupling reaction.
A critical aspect of this synthesis is the activation of the carboxylic acid of Boc-L-Ala-OH to facilitate the formation of the amide bond with the amino group of L-alanine methyl ester. The choice of coupling reagent for this activation step significantly influences the reaction yield and the degree of racemization.
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound.
Preparation of L-Alanine Methyl Ester Hydrochloride (H-L-Ala-OMe·HCl)
The synthesis of the amine component for the coupling reaction can be achieved through the esterification of L-alanine. A common laboratory-scale procedure involves the reaction of L-alanine with thionyl chloride in methanol. However, for the purpose of this guide, we will focus on the more direct and frequently utilized starting material, L-alanine methyl ester hydrochloride, which is commercially available. Should the synthesis from L-alanine be necessary, a general protocol for the esterification of a Boc-protected amino acid followed by deprotection is provided below, which can be adapted.
Protocol 1: Synthesis of H-L-Ala-OMe·HCl from Boc-L-Ala-OH
This two-step protocol describes the esterification of Boc-L-Ala-OH followed by the removal of the Boc protecting group to yield the hydrochloride salt of L-alanine methyl ester.
Step 1a: Esterification of Boc-L-Ala-OH [1]
-
Reaction Setup: In a round-bottom flask, dissolve Boc-L-Ala-OH (1 equivalent) in methanol.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-L-Ala-OMe.[1]
Step 1b: Deprotection of Boc-L-Ala-OMe [1]
-
Reaction Setup: Dissolve the Boc-L-Ala-OMe (1 equivalent) from the previous step in a minimal amount of anhydrous dioxane or ethyl acetate.
-
Reaction: Add a 4M solution of HCl in dioxane (typically a 5-10 fold excess of HCl) and stir at room temperature.[1]
-
Reaction Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible (usually within 1-2 hours).
-
Workup: Remove the solvent under reduced pressure. The resulting solid is H-L-Ala-OMe·HCl, which can be used in the subsequent coupling step, often without further purification.
Peptide Coupling to Synthesize Boc-L-Ala-L-Ala-OMe
The core of the synthesis is the coupling of Boc-L-Ala-OH with H-L-Ala-OMe·HCl. The following protocol utilizes dicyclohexylcarbodiimide (DCC) as the coupling reagent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization.[1]
Protocol 2: Synthesis of Boc-L-Ala-L-Ala-OMe using DCC/HOBt [1]
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
-
Coupling Reaction:
-
Add a solution of DCC (1.1 equivalents) in DCM to the Boc-L-Ala-OH/HOBt mixture. Stir at 0 °C for 10 minutes. A white precipitate of dicyclohexylurea (DCU) will start to form.
-
To this mixture, add the neutralized H-L-Ala-OMe solution from step 1.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure Boc-L-Ala-L-Ala-OMe.
-
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is a critical parameter that affects both the yield of the desired dipeptide and the extent of epimerization at the chiral centers. The following table summarizes the performance of several common coupling reagents for the synthesis of this compound in a solution-phase synthesis.[1]
| Coupling Reagent/Additive | Typical Yield of this compound (%) | Estimated Racemization (%) (Formation of L-D Isomer) | Key Considerations |
| DCC/HOBt | 85-95% | 1-5% | Cost-effective and widely used. The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be easily removed by filtration. HOBt is crucial to suppress racemization.[1] |
| EDC/HOBt | 70-90% | Low to Moderate | The urea byproduct is water-soluble, which simplifies the workup procedure. It generally exhibits lower reactivity compared to uronium salts.[1] |
| HBTU | >90% | Low | Offers a good balance of high reactivity and cost-effectiveness for standard peptide couplings.[1] |
| HATU | >90% | Very Low (<1%) | Highly reactive and particularly effective for minimizing racemization, especially with sterically hindered amino acids. It is, however, more expensive.[1] |
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: General synthesis pathway for this compound.
Experimental Workflow for DCC/HOBt Coupling
Caption: Experimental workflow for DCC/HOBt mediated coupling.
Potential Side Reactions and Mitigation
The most significant side reaction during peptide coupling is racemization . The activation of the carboxylic acid of Boc-L-Ala-OH makes the α-proton more acidic and susceptible to abstraction by a base, which can lead to the formation of the D-isomer.[1] To minimize racemization, it is crucial to use additives like HOBt or to employ coupling reagents known for their low racemization potential, such as HATU.[1]
Another potential side reaction is the formation of diketopiperazine . This can occur after the deprotection of this compound, where the free N-terminal amine of the dipeptide methyl ester can intramolecularly attack the C-terminal ester carbonyl.[1] While this is more of a concern in subsequent steps if the dipeptide is to be elongated, it is important to be aware of this possibility.
The use of carbodiimide reagents like DCC can also lead to the formation of an N-acylurea byproduct if the activated O-acylisourea intermediate rearranges instead of reacting with the amine. The addition of HOBt helps to suppress this side reaction by converting the O-acylisourea into a more stable active ester.[2]
By carefully selecting the coupling reagents and reaction conditions, and by following the detailed protocols, researchers can successfully synthesize this compound in high yield and purity for their applications in drug development and peptide chemistry.
References
An In-Depth Technical Guide to Boc-Ala-Ala-OMe (CAS No. 19794-10-6) for Researchers and Drug Development Professionals
Introduction: N-tert-Butoxycarbonyl-L-alanyl-L-alanine methyl ester, commonly abbreviated as Boc-Ala-Ala-OMe, is a protected dipeptide derivative that serves as a crucial building block in synthetic peptide chemistry. Its unique structure, featuring a Boc protecting group on the N-terminus and a methyl ester on the C-terminus, makes it an invaluable intermediate for the stepwise elongation of peptide chains. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its application in the development of bioactive peptides, with a focus on its role as a precursor to enzyme inhibitors.
Physicochemical Properties of this compound
This compound is a white to off-white solid, and its purity is typically determined by High-Performance Liquid Chromatography (HPLC). A summary of its key physicochemical data is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 19794-10-6[1] |
| Molecular Formula | C12H22N2O5[1] |
| Molecular Weight | 274.32 g/mol [1] |
| IUPAC Name | methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This process involves the activation of the carboxyl group of Boc-L-alanine and its subsequent reaction with the amino group of L-alanine methyl ester. Various coupling reagents can be employed to facilitate this reaction, each with its own advantages in terms of yield and suppression of side reactions like racemization.
Experimental Protocol: Solution-Phase Synthesis via Carbodiimide Coupling
This protocol outlines a common method for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as the coupling reagent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize racemization.
Materials:
-
Boc-L-alanine (Boc-Ala-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of L-alanine methyl ester free base:
-
Dissolve L-alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and stir for 30 minutes at 0°C. This solution containing the free amine is used directly in the next step.
-
-
Activation of Boc-L-alanine:
-
In a separate flask, dissolve Boc-L-alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0°C.
-
-
Coupling Reaction:
-
Slowly add a solution of DCC (1.1 equivalents) in DCM to the Boc-L-alanine/HOBt mixture.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add the previously prepared L-alanine methyl ester solution to the activated Boc-L-alanine mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Below is a diagram illustrating the experimental workflow for the synthesis of this compound.
Caption: Workflow for the solution-phase synthesis of this compound.
Application in Drug Development: Synthesis of Carbonic Anhydrase Inhibitors
This compound and similar protected dipeptides are instrumental in the synthesis of more complex peptides and peptidomimetics with therapeutic potential. A significant area of application is in the development of enzyme inhibitors. For instance, peptide-based structures are often used as scaffolds for designing inhibitors of proteases and other enzymes implicated in disease.
While a specific research article detailing the use of this compound in the synthesis of a carbonic anhydrase inhibitor was not identified in the literature search, the general principle of using such dipeptides as building blocks is well-established. Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are considered important targets for anticancer drug development. Many CA inhibitors are sulfonamide-based compounds, and peptide moieties can be incorporated into their structure to enhance selectivity and cell permeability.
The logical relationship for the use of this compound as a precursor in a drug discovery program targeting a hypothetical enzyme is illustrated below.
Caption: Logical workflow for the use of this compound in drug discovery.
Hypothetical Signaling Pathway Modulation
In the context of anticancer drug development, inhibitors of tumor-associated carbonic anhydrase isoforms like CA IX can disrupt the tumor microenvironment. CA IX contributes to the acidification of the extracellular space, which promotes tumor invasion and metastasis, and helps cancer cells survive under hypoxic conditions. Inhibition of CA IX can lead to an increase in extracellular pH and a decrease in intracellular pH, ultimately inducing apoptosis in cancer cells.
The following diagram illustrates the hypothetical signaling pathway affected by a carbonic anhydrase inhibitor derived from a precursor like this compound.
Caption: Inhibition of the CA IX signaling pathway by a hypothetical inhibitor.
Conclusion
This compound is a versatile and valuable dipeptide intermediate for chemists and drug development professionals. Its well-defined structure and reactivity allow for its efficient incorporation into peptide chains, facilitating the synthesis of complex bioactive molecules. The protocols and conceptual frameworks provided in this guide are intended to support researchers in the effective utilization of this compound in their synthetic and medicinal chemistry endeavors.
References
A Technical Guide to the Solubility of Boc-Ala-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for N-tert-butoxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), a protected dipeptide intermediate crucial in peptide synthesis and drug development. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information, data for structurally related compounds, and a detailed experimental protocol for determining its solubility.
Introduction to this compound
This compound is a key building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus allows for controlled, stepwise elongation of peptide chains, while the methyl ester protects the C-terminus. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and handling in a laboratory setting.
Solubility Data
Specific quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative information and data from related compounds can provide valuable guidance for solvent selection.
Qualitative Solubility of this compound and Related Compounds
Synthesis procedures for this compound and similar dipeptides often describe the use of various organic solvents for reaction and purification, implying solubility. The following table summarizes these observations.
| Compound | Solvent | Observation |
| Boc-Ala-Ala-OH | Ethyl Acetate (EtOAc) | Product is extracted into EtOAc, indicating good solubility. |
| 10% Acetic Acid | The reaction residue is taken up in this aqueous solution. | |
| Boc-Ala-Gly-OMe | Ethyl Acetate (EtOAc) | Reaction mixture is diluted with EtOAc for work-up. |
| Dichloromethane (DCM) | An alternative solvent for reaction work-up. | |
| Boc-Ala-OMe | Methanol, Ethanol | Stated to be soluble in these solvents. |
| Dimethylformamide (DMF) | Stated to be soluble. | |
| Dichloromethane (DCM) | Stated to be soluble. | |
| Water | Stated to be insoluble. |
Quantitative Solubility of a Structurally Similar Compound
To provide a potential order of magnitude for solubility, the following table presents quantitative data for L-Alanine methyl ester hydrochloride.
Disclaimer: This data is for a related, but structurally different, compound and should be used for estimation purposes only. Experimental verification for this compound is strongly recommended.
| Compound | Solvent | Solubility (approx.) |
| L-Alanine methyl ester hydrochloride | Ethanol | ~30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL |
Experimental Protocol: Determination of Solubility by Gravimetric Method
This protocol describes a reliable method for quantitatively determining the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with airtight caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a 0.22 µm syringe filter and dispense the filtered supernatant into a pre-weighed glass vial.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered supernatant to determine the mass of the solution.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature well below the decomposition point of this compound.
-
Once the solvent is fully evaporated, place the vial in a vacuum desiccator to remove any residual solvent and cool to room temperature.
-
Weigh the vial containing the dry solute. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation:
-
Mass of solute: (Mass of vial + dry solute) - (Mass of empty vial)
-
Mass of solvent: (Mass of vial + solution) - (Mass of vial + dry solute)
-
Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100
-
Workflow Visualizations
As this compound is a synthetic intermediate, a diagram illustrating a relevant experimental workflow is provided below instead of a signaling pathway.
Caption: General workflow for the synthesis of this compound.
Caption: Experimental workflow for solubility determination.
Boc-Ala-Ala-OMe literature review
An In-depth Technical Guide to Boc-Ala-Ala-OMe
This technical guide provides a comprehensive overview of N-tert-Butyloxycarbonyl-L-alanyl-L-alanine methyl ester (this compound), a protected dipeptide essential in peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.
Physicochemical Properties
This compound is a key building block in the synthesis of peptides.[1] The tert-Butyloxycarbonyl (Boc) protecting group on the N-terminus and the methyl ester on the C-terminus allow for controlled, stepwise peptide chain elongation. Below is a summary of its physicochemical properties and those of its common precursor, Boc-Ala-OMe.
Table 1: Physicochemical Properties of this compound and Related Precursor
| Property | This compound | Boc-Ala-OMe |
| CAS Number | 19794-10-6[2][] | 28875-17-4[1][4][5] |
| Molecular Formula | C12H22N2O5[2][] | C9H17NO4[1][4] |
| Molecular Weight | 274.30 g/mol [2][] | 203.24 g/mol [1][4][5] |
| IUPAC Name | methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate[] | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[4] |
| Synonyms | N-Boc-L-alanyl-L-alanine methyl ester, Boc-L-Ala-Ala-Ome[] | N-(tert-Butoxycarbonyl)-L-alanine methyl ester, Boc-L-Ala-OMe[5] |
| Appearance | - | White to off-white powder[1] |
| Melting Point | 110-111 °C[] | 32-35 °C[1][6] |
| Density | 1.101 g/cm³[] | 1.03 g/mL at 25 °C[6] |
| Optical Rotation | - | [α]20/D −45°, c = 1 in methanol[1][5] |
| Purity | ≥ 95%[] | ≥ 98% (HPLC)[1] |
| Storage Conditions | -20°C[2] | 0 - 8 °C[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through solution-phase peptide coupling. This involves the activation of the carboxylic acid of the N-terminally protected amino acid (Boc-L-Alanine) and its subsequent reaction with the free amine of the C-terminally protected amino acid (L-Alanine methyl ester).
General Workflow for Solution-Phase Peptide Synthesis
The following diagram illustrates a general workflow for the synthesis of a Boc-protected dipeptide methyl ester.
Caption: General workflow for the solution-phase synthesis of this compound.
Experimental Protocol: Solution-Phase Synthesis
The following is a representative protocol for the synthesis of this compound, adapted from general procedures for similar dipeptides.[7][8]
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation of L-Alanine methyl ester free base: In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq.) dropwise and stir the mixture for 30 minutes at 0 °C.[7] This solution containing the free amine will be used directly in the next step.
-
Activation of Boc-L-Alanine: In a separate round-bottom flask, dissolve Boc-L-Alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).[7] Cool the solution to 0 °C.
-
Coupling Reaction: To the solution from step 2, add EDC (1.1 eq.) and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.[7] To this mixture, add the previously prepared solution of L-Alanine methyl ester free base dropwise at 0 °C.[7] Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl solution (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.[8]
-
Alternative Synthesis Method: Enzymatic Synthesis
An environmentally friendly alternative to chemical synthesis is the enzymatic synthesis of dipeptides.[9] This method utilizes proteases, such as thermolysin or papain, to catalyze peptide bond formation under mild conditions, which offers high stereospecificity and avoids the use of harsh reagents.[9] A kinetically controlled approach is generally preferred for its faster reaction rates and higher yields.[9]
Quantitative Data
The following table summarizes typical quantitative data for dipeptide synthesis reactions, which can be considered representative for the synthesis of this compound.
Table 2: Representative Reaction Parameters and Yields for Dipeptide Synthesis
| Reactants | Coupling/Deprotection Agent | Solvent(s) | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Typical Purity (%) (Post-Purification) | Reference |
| BOC-L-Alanine, L-Leucine methyl ester hydrochloride | EDC, HOBt, Et₃N | Dichloromethane | 12-24 | 0 to RT | 75-90 | >95 | [7] |
| Benzyloxycarbonyl-L-alanine, L-cysteine methyl ester | 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one | Dichloromethane | ~19 | 0 to RT | 81 (recrystallized) | - | [10] |
| Boc-L-Alanine, Alanine benzyl ester p-tosylate | Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (HONSu) | Dichloromethane | 14-28 | 0 to RT | - | - | [8] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: For dipeptide structures, characteristic peaks are observed for N-H stretching (around 3300 cm⁻¹), ester C=O stretching (around 1740 cm⁻¹), and amide I and II bands (around 1650-1700 cm⁻¹ and 1510-1550 cm⁻¹, respectively).[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the dipeptide, showing characteristic signals for the Boc group, the methyl ester, and the two alanine residues. A vendor indicates the availability of an NMR spectrum for N-Boc-L-alanyl-L-alanine methyl ester.[2]
-
Mass Spectrometry (MS): The molecular weight of the synthesized compound can be confirmed by mass spectrometry.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex peptides and peptidomimetics.[1] Its applications are widespread in:
-
Peptide Synthesis: As a fundamental building block for the stepwise synthesis of longer peptide chains.[1]
-
Drug Development: In the creation of novel peptide-based drugs and therapeutic agents.[1][13] The modification of amino acids is valuable for enhancing the bioavailability and efficacy of drug candidates.[1]
-
Medicinal Chemistry: To explore structure-activity relationships (SAR) of bioactive peptides.
-
Biochemical Research: As a reagent in life science research.[14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-L-alanyl-L-alanine methyl ester, 19794-10-6 | BroadPharm [broadpharm.com]
- 4. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-Ala-OMe 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Boc-Ala-OMe 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. medchemexpress.com [medchemexpress.com]
Commercial Availability and Synthetic Protocol of Boc-Ala-Ala-OMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and a detailed synthetic protocol for N-tert-Butoxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), a valuable dipeptide intermediate in peptide synthesis and drug discovery.
Commercial Availability
This compound is readily available from several chemical suppliers. The purity, available quantities, and pricing vary among vendors. A summary of representative commercial sources is provided in the table below to facilitate procurement.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| BroadPharm | BP-41276 | >95% | 500 mg, 1 g, 5 g | $150 (500 mg), $250 (1 g), $680 (5 g)[1] |
| AChemBlock | V152828 | 95% | Inquire for details | Inquire for details |
| MedChemExpress | HY-W017554 | >98% | 100 mg, 250 mg, 500 mg, 1 g | Inquire for details |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of Boc-L-alanine (Boc-Ala-OH) with L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl). The following is a common experimental protocol.
Experimental Protocol
Materials:
-
Boc-L-alanine (Boc-Ala-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of H-Ala-OMe·HCl:
-
Dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM or DIPEA (1.0 equivalent) dropwise to neutralize the hydrochloride salt.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
-
Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
-
Coupling Reaction:
-
To the cooled solution of Boc-Ala-OH and HOBt, add a solution of DCC (1.1 equivalents) in DCM.
-
Stir the mixture at 0 °C for 10 minutes.
-
Add the neutralized H-Ala-OMe solution from step 1 to this mixture.
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[1]
-
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Safety and Handling of Boc-Ala-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for N-tert-Butoxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), a dipeptide derivative commonly used in peptide synthesis and other research applications. While specific toxicological data for this compound is limited, this document compiles available information on its properties, safe handling practices, and emergency procedures based on data for closely related compounds and general laboratory safety protocols.
Chemical and Physical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and storage. The table below summarizes key data points.
| Property | Value | Reference |
| CAS Number | 19794-10-6 | [1] |
| Molecular Formula | C12H22N2O5 | [1] |
| Molecular Weight | 274.31 g/mol | [1] |
| Appearance | White powder | [2] |
| Storage Temperature | Recommended: -20°C for long-term storage, 4°C for short-term.[3] General guidance for similar compounds suggests storage in a cool, well-ventilated area.[3] |
Note: Some data is extrapolated from closely related compounds due to the limited availability of specific data for this compound.
Hazard Identification and Safety Precautions
Based on the available safety data sheets for analogous compounds like Boc-Ala-Ala-OH, this compound is not classified as a hazardous substance.[3] However, as with any chemical reagent, it is crucial to adhere to standard laboratory safety practices.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when handling the powder form to avoid inhalation.[4]
-
Avoid Contact: Minimize contact with skin and eyes.[3]
-
Dust Formation: Avoid generating dust when handling the solid compound.[5]
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Limit all unnecessary personal contact.[6]
-
Use dry, clean utensils and containers to avoid contamination.
-
Ensure containers are properly labeled.
Storage:
-
Keep the container tightly sealed in a dry and cool place.[3][5]
-
Store away from incompatible materials and sources of ignition.[3]
-
Recommended storage conditions are -20°C for long-term stability (up to 3 years in powder form) and 4°C for shorter periods (up to 2 years).[3]
The following diagram illustrates a general workflow for the safe handling of a chemical reagent like this compound in a laboratory setting.
Experimental Protocols Involving this compound
This compound is often used in peptide synthesis, which may involve deprotection steps using strong acids. The handling of these reagents requires stringent safety measures.
TFA-mediated Deprotection Protocol: [4]
-
Materials: this compound, Trifluoroacetic Acid (TFA), anhydrous Dichloromethane (DCM), cold diethyl ether, round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.
-
Procedure: a. Dissolve this compound in anhydrous DCM in a round-bottom flask. b. Cool the solution to 0°C in an ice bath with stirring. c. Slowly add TFA to the solution (typically 20-50% v/v in DCM). d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, remove the solvent and excess TFA under reduced pressure. f. Add cold diethyl ether to precipitate the product as the trifluoroacetate salt. g. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Safety:
HCl-mediated Deprotection Protocol: [4]
-
Materials: this compound, 4M HCl in 1,4-Dioxane, 1,4-Dioxane (optional), cold diethyl ether, round-bottom flask, magnetic stirrer, rotary evaporator.
-
Procedure: a. Dissolve this compound in a minimal amount of 1,4-dioxane. b. Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents of HCl) at room temperature. c. Monitor the reaction by TLC. d. Upon completion, remove the solvent and excess HCl under reduced pressure. e. If the product has not precipitated, add cold diethyl ether to induce precipitation. f. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Safety:
The following diagram outlines the logical workflow for a deprotection experiment.
First Aid Measures
In the event of exposure, follow these first aid measures.[3]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][5] |
Accidental Release Measures
In case of a spill, adhere to the following procedures:
-
Personal Precautions: Wear appropriate PPE, including a respirator if dust is generated.[3]
-
Environmental Precautions: Prevent the material from entering drains.[5]
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5]
Disposal Considerations
All waste materials must be handled in accordance with local, state, and federal regulations.[6] Consult with your institution's environmental health and safety department for specific disposal guidelines.
Toxicological and Ecological Information
There is no specific toxicological or ecological data available for this compound in the searched resources.[1][5] As a general precaution, it should be handled as a compound with unknown toxicity. Avoid release into the environment.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for any chemical before use and follow all applicable safety regulations.
References
Methodological & Application
Application Notes and Protocols for Boc-Ala-Ala-OMe Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the synthesis of the dipeptide Boc-Ala-Ala-OMe (N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine methyl ester). The protocols outlined below are suitable for solution-phase peptide synthesis and are intended to guide researchers in achieving high yields and purity.
Overview of Peptide Coupling
The formation of a peptide bond between two amino acids is a cornerstone of peptide and protein synthesis. The process involves the activation of the carboxylic acid group of an N-protected amino acid, which is then reacted with the free amino group of another amino acid ester. The choice of coupling reagent and reaction conditions is critical to ensure efficient coupling while minimizing side reactions, most notably racemization.
This application note focuses on the coupling of N-tert-Butoxycarbonyl-L-alanine (Boc-Ala-OH) with L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) to form this compound.
Logical Workflow for Dipeptide Synthesis
The synthesis of this compound follows a clear, multi-step process. This workflow begins with the preparation of the necessary amino acid components, proceeds through the critical coupling step, and concludes with purification of the final dipeptide.
Caption: Workflow for the solution-phase synthesis of this compound.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent significantly impacts the yield and purity of the resulting peptide. The following table summarizes the typical performance of common coupling reagents for the synthesis of this compound in solution-phase. Actual results may vary based on specific experimental conditions.[1]
| Coupling Reagent/Additive | Typical Yield of this compound (%) | Estimated Racemization (%) (Formation of L-D Isomer) | Key Considerations |
| DCC/HOBt | 85-95% | 1-5% | Cost-effective and widely used. The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be easily removed by filtration. HOBt is crucial for suppressing racemization.[1] |
| EDC/HOBt | 70-90% | Low to Moderate | The urea byproduct is water-soluble, which simplifies the work-up procedure. It generally exhibits lower reactivity compared to uronium salts.[1] |
| HBTU | >90% | Low | Offers a good balance of high reactivity and cost-effectiveness for standard peptide couplings.[1] |
| HATU | >90% | Very Low (<1%) | Highly reactive and particularly effective for minimizing racemization, even with sterically hindered amino acids. It is, however, more expensive.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound.
Protocol 1: Preparation of L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) from Boc-L-Ala-OH
This two-step protocol describes the esterification of Boc-L-Ala-OH followed by the removal of the Boc protecting group to yield the hydrochloride salt of L-alanine methyl ester.
Step 1a: Esterification of Boc-L-Ala-OH [1]
-
Reaction Setup: In a round-bottom flask, dissolve Boc-L-Ala-OH (1 equivalent) in methanol.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-L-Ala-OMe.
Step 1b: Deprotection of Boc-L-Ala-OMe [1]
-
Reaction Setup: Dissolve the Boc-L-Ala-OMe (1 equivalent) from the previous step in a minimal amount of anhydrous dioxane or ethyl acetate.
-
Reaction: Add a 4M solution of HCl in dioxane (typically a 5-10 fold excess of HCl) and stir at room temperature.
-
Reaction Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible (usually within 1-2 hours).
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain H-L-Ala-OMe·HCl.
Protocol 2: this compound Synthesis using DCC/HOBt
This protocol details the coupling of Boc-L-Ala-OH with H-L-Ala-OMe·HCl using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
-
Preparation of the Amine Component: In a round-bottom flask, dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.[1]
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0 °C.[1]
-
Coupling Reaction: Add a solution of DCC (1.1 equivalents) in DCM to the Boc-L-Ala-OH/HOBt mixture. Stir at 0 °C for 10 minutes. To this, add the neutralized H-L-Ala-OMe solution from step 1.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure Boc-L-Ala-L-Ala-OMe.[1]
Protocol 3: this compound Synthesis using EDC/HOBt
This protocol utilizes the water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which simplifies the purification process.
-
Reaction Setup: Dissolve Boc-L-Ala-OH (1 equivalent), H-L-Ala-OMe·HCl (1 equivalent), and HOBt (1 equivalent) in DCM or Ethyl Acetate. Cool the mixture to 0 °C.[2]
-
Neutralization: Add Diisopropylethylamine (DIPEA) (1 equivalent) to the reaction mixture to neutralize the hydrochloride salt.[2]
-
Coupling Reaction: Add EDC·HCl (1.2 equivalents) to the cooled solution. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Dilute the reaction mixture with the organic solvent used. Wash the organic phase sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by silica gel column chromatography if necessary.[2]
Troubleshooting and Side Reactions
Racemization
The activation of the carboxylic acid of Boc-L-Ala-OH can make the α-proton susceptible to abstraction by a base, leading to the formation of the D-isomer.[1] To minimize racemization:
-
Base Selection: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Use the minimum amount of base necessary.[1]
-
Temperature Control: Perform the coupling reaction at a low temperature, ideally starting at 0 °C and allowing it to warm slowly to room temperature.[1]
-
Pre-activation Time: Pre-activate the Boc-L-Ala-OH with the coupling reagent and additive for a short, defined period (e.g., 5-10 minutes) before adding the amine component.[1]
Diketopiperazine Formation
This side reaction primarily occurs after the deprotection of this compound, where the free N-terminal amine of the dipeptide can attack the C-terminal ester carbonyl, leading to a cyclic dipeptide.[1] This is generally not an issue during the coupling step itself but is a consideration for subsequent deprotection and further chain elongation.
Detection of Side Products
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods for detecting and quantifying the desired product and any impurities. Chiral HPLC is essential for separating and quantifying the desired L-L diastereomer from the L-D impurity resulting from racemization.[1]
This document is intended for informational purposes only and should be used by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes: Efficient Peptide Synthesis via Fragment Condensation using Boc-Ala-Ala-OMe
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1] While the stepwise addition of single amino acids is common, fragment condensation offers a powerful alternative to improve efficiency and overcome challenges associated with long or difficult sequences, such as aggregation.[2][3] This application note details the use of N-α-(tert-butoxycarbonyl)-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe) as a dipeptide fragment in Boc-based SPPS.
The strategy involves the initial saponification of the methyl ester to yield the free carboxylic acid (Boc-Ala-Ala-OH), followed by its activation and coupling to a resin-bound peptide chain.[2] This approach introduces two alanine residues in a single coupling step, accelerating the synthesis process. The Boc protecting group is used for temporary N-terminal protection and is readily removed with mild acid, typically trifluoroacetic acid (TFA).[4][5]
Experimental Protocols
Protocol 1: Saponification of this compound to Boc-Ala-Ala-OH
This protocol describes the hydrolysis of the C-terminal methyl ester to generate the free carboxylic acid required for the coupling reaction.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Dioxane
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add 1 M NaOH solution (1.2 equivalents) dropwise while stirring vigorously.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Cool the remaining aqueous solution to 0°C and acidify to a pH of 2-3 with 1 M HCl.[2]
-
Extract the product with ethyl acetate three times.[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-Ala-Ala-OH, typically as a white solid.[2]
Protocol 2: On-Resin Fragment Condensation
This protocol details the coupling of the prepared Boc-Ala-Ala-OH fragment to the N-terminus of a peptide chain assembled on a solid support.
1. Resin Preparation and N-Terminal Deprotection:
-
Swell the peptide-resin (e.g., PAM or Merrifield resin with the initial amino acid attached) in Dichloromethane (DCM) for 30 minutes.[6]
-
Perform a pre-wash by treating the resin with a solution of 50% TFA in DCM for 5 minutes.[6]
-
Remove the Boc protecting group from the N-terminal amino acid by agitating the resin in a 50% TFA/DCM solution for 20-30 minutes at room temperature.[6]
-
Filter the resin and wash thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual TFA.[6]
-
Neutralize the resulting amine salt by washing with a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DCM (3x) for 2 minutes each.[5][7]
-
Wash the resin again with DCM (3x) and Dimethylformamide (DMF) (3x).
2. Dipeptide Coupling:
-
In a separate vessel, dissolve Boc-Ala-Ala-OH (3 equivalents relative to resin loading) and a coupling agent/additive combination such as HBTU/DIPEA or DCC/HOBt in DMF.[8][9]
-
Pre-activate the mixture by stirring for 10-15 minutes at room temperature.[2]
-
Drain the DMF from the swelled, deprotected resin.
-
Add the pre-activated Boc-Ala-Ala-OH solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.[2]
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow/colorless beads) indicates complete coupling.[3][10]
-
If the test is positive (blue beads), perform a second coupling with a fresh solution of activated dipeptide.[3]
-
Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 3: Peptide Cleavage from the Resin
This protocol describes the final step where the synthesized peptide is cleaved from the solid support and side-chain protecting groups are removed.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers)
-
Ice-cold diethyl ether
-
Anisole or Thioanisole (scavenger)
Procedure:
-
Place the dried peptide-resin in an appropriate HF cleavage apparatus.
-
Add a scavenger such as anisole (typically a 9:1 ratio of HF to anisole).[6]
-
Cool the apparatus in a dry ice/methanol bath.
-
Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.[11]
-
After the reaction, evaporate the HF under a vacuum.
-
Wash the resin with a small amount of TFA to recover the peptide and combine the filtrates.[11]
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.[11]
-
Isolate the peptide precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dry under vacuum.[4]
Protocol 4: Purification and Analysis
The crude peptide is purified and its identity and purity are confirmed.
Procedure:
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][12]
-
Analysis:
Data Presentation
Table 1: Typical Conditions for Boc-SPPS Reactions
| Step | Reagent/Solvent | Concentration | Duration | Temperature |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in DCM | 25% - 50% (v/v)[4][14] | 20 - 30 min[6][15] | Room Temp[4] |
| Neutralization | DIPEA in DCM | 5% - 10% (v/v) | 3 x 2 min | Room Temp |
| Coupling | Boc-Ala-Ala-OH | 3 equivalents | 2 - 4 hours[2] | Room Temp |
| HBTU / DIPEA | 3 equivalents | 10 - 60 min[15] | Room Temp | |
| Cleavage (HF) | Anhydrous HF / Anisole | 9:1 (v/v) | 45 - 60 min[6] | 0 - 5 °C[11] |
Table 2: Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Class | Key Features |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Highly effective; byproduct (DCU) is insoluble, making it less ideal for SPPS.[8][16] |
| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) | Uronium Salt | High coupling efficiency, fast reactions, and reduced side reactions.[8][17] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | Highly effective for sterically hindered couplings; low racemization.[18][19] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Strong coupling reagent with high reactivity.[18] |
Visualizations
Caption: Workflow for SPPS using this compound fragment condensation.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. chempep.com [chempep.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 18. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 19. peptide.com [peptide.com]
Application Notes and Protocols for the Solution-Phase Synthesis of Boc-Ala-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of the protected dipeptide, N-tert-butyloxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), utilizing solution-phase chemistry. This methodology is particularly relevant for the large-scale production of short peptides and for pedagogical purposes in synthetic organic chemistry.
Introduction
Solution-phase peptide synthesis (SPPS) is a classical and versatile method for constructing peptide chains.[1] Unlike its solid-phase counterpart, all reactants, intermediates, and products remain in a homogeneous solution throughout the synthesis.[1] This allows for straightforward purification and characterization of intermediates at each step, offering a high degree of control over the reaction conditions.[1] The synthesis of this compound serves as a fundamental example of peptide bond formation, involving the coupling of a Boc-protected amino acid (Boc-Ala-OH) with an amino acid ester (H-Ala-OMe). The Boc group protects the N-terminus from unwanted side reactions, while the methyl ester protects the C-terminus.[1]
The critical step in this synthesis is the activation of the carboxylic acid of Boc-Ala-OH to facilitate nucleophilic attack by the amino group of H-Ala-OMe.[2] The choice of coupling reagent is paramount as it directly influences the reaction yield, purity, and the potential for racemization.[2][3] This document outlines protocols using common coupling reagents and provides a comparative analysis of their effectiveness.
Data Presentation: Comparison of Coupling Reagents
The selection of a suitable coupling reagent is a critical factor in achieving high yield and purity in peptide synthesis. The following table summarizes the performance of various coupling reagents commonly used for the synthesis of dipeptides like this compound.
| Coupling Reagent/Method | Additive | Base | Typical Reaction Time | Typical Yield (%) | Purity (%) | Key Considerations |
| DCC | HOBt | DIPEA/NMM | 12-24 hours | 85-95 | >95 | Cost-effective and reliable, but the dicyclohexylurea (DCU) byproduct can complicate purification.[1][4] |
| TBTU | HOBt | DIPEA | 12 hours | Not specified | Not specified | A general and effective method for peptide coupling.[5] |
| HATU | - | DIPEA | 1-4 hours | >95 | >95 | Highly efficient with rapid reaction times and low racemization, especially for sterically hindered amino acids, but is a more expensive option.[4] |
Data is compiled from sources detailing general dipeptide synthesis and may vary based on specific experimental conditions.[1][4][5]
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of this compound.
Workflow for Solution-Phase Dipeptide Synthesis
Caption: General workflow for the solution-phase synthesis of this compound.
Protocol 1: Synthesis using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
This protocol employs the widely used and cost-effective carbodiimide method. The addition of HOBt minimizes the risk of racemization.[3]
Materials:
-
Boc-L-Ala-OH
-
L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation of the Amine Component (Free Base):
-
In a round-bottom flask, suspend H-L-Ala-OMe·HCl (1.05 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA or NMM (1.05 equivalents) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 15-20 minutes to generate the free amine.[1]
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.[3]
-
-
Coupling Reaction:
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled Boc-L-Ala-OH/HOBt solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[4]
-
Stir this activation mixture at 0 °C for 30 minutes.[1]
-
Add the prepared H-Ala-OMe free base solution from step 1 to the activation mixture.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.[1]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU and wash the filter cake with a small amount of DCM.[1]
-
Combine the filtrate and washings, and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[3]
-
Protocol 2: Synthesis using 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
This protocol utilizes a uronium salt-based coupling reagent, which often leads to high yields and is convenient to use.
Materials:
-
Boc-L-Ala-OH
-
L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)
-
TBTU
-
HOBt·H₂O
-
DIPEA
-
Ethyl acetate
Procedure:
-
Activation and Coupling:
-
In a round-bottom flask, dissolve Boc-L-Ala-OH (1 mmol), TBTU (1.1 mmol), and HOBt·H₂O (1.1 mmol) in ethyl acetate (7 mL).
-
Stir the mixture for 10 minutes at room temperature.[5]
-
Add H-L-Ala-OMe (1.2 mmol) and DIPEA (3 mmol) to the reaction mixture.[5]
-
Stir the reaction for 12 hours at room temperature.[5]
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of H₂O/Methanol/ethyl acetate 1:2:10).[5]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate (60 mL).
-
Wash the organic layer sequentially with an appropriate aqueous acid (e.g., 1 M HCl), saturated NaHCO₃ solution, and brine.
-
Extract the aqueous phases with ethyl acetate.[5]
-
Combine all organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Troubleshooting and Side Reactions
Racemization: The activation of the carboxylic acid can make the α-proton of the N-protected alanine susceptible to abstraction by a base, which can lead to racemization. The use of additives like HOBt helps to suppress this side reaction by forming a more selective active ester.[3]
Diketopiperazine Formation: This side reaction can occur after the deprotection of this compound, where the free N-terminal amine of the dipeptide methyl ester can intramolecularly attack the C-terminal ester carbonyl.[3] This is generally not an issue during the coupling step itself but is a consideration for subsequent steps if the Boc group is removed.
Detection of Impurities: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods for detecting and quantifying the desired product and any impurities. Chiral HPLC can be used to separate and quantify diastereomers if racemization has occurred.[3]
Mechanism of Peptide Bond Formation (DCC/HOBt Method)
The following diagram illustrates the key steps in the activation of the carboxylic acid and subsequent peptide bond formation using the DCC/HOBt method.
Caption: Mechanism of DCC/HOBt mediated peptide bond formation.
References
Incorporating Boc-Ala-Ala-OMe into Peptide Sequences: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of the dipeptide Boc-Ala-Ala-OMe into a growing peptide sequence. The use of pre-formed dipeptide units like this compound can be an efficient strategy in peptide synthesis, particularly for repetitive sequences, to reduce the number of coupling and deprotection cycles. These guidelines cover both solid-phase peptide synthesis (SPPS) and solution-phase methodologies, offering comprehensive protocols, quantitative data, and workflow visualizations to facilitate successful synthesis.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a widely utilized amine-protecting group in peptide synthesis due to its stability under various coupling conditions and its facile removal under mild acidic conditions.[1] The incorporation of dipeptides, such as this compound, offers several advantages in the synthesis of peptides, including the potential to minimize the formation of deletion sequences and reduce the overall synthesis time. The Ala-Ala motif itself can be significant for the structural and biological properties of peptides, influencing factors like helix stability and protein-protein interactions.[2][3]
This guide will detail the necessary steps for the successful incorporation of this compound, from the initial coupling reaction to the subsequent deprotection of the Boc group, preparing the peptide chain for further elongation.
Data Presentation
The efficiency of coupling reactions is critical for achieving high yields and purity of the final peptide. The following tables summarize quantitative data for common coupling methods and Boc deprotection.
Table 1: Coupling Efficiency for Boc-Protected Amino Acids/Dipeptides
| Coupling Reagent/Additive | Typical Yield (%) | Estimated Racemization (%) (Formation of L-D Isomer) | Key Considerations |
| DCC/HOBt | 85-95 | 1-5 | Cost-effective and widely used. The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be removed by filtration. HOBt is crucial to suppress racemization.[4] |
| EDC/HOBt | 70-90 | Low to Moderate | The urea byproduct is water-soluble, simplifying workup. Generally shows lower reactivity compared to uronium salts.[4] |
| HBTU | >90 | Low | A good balance of high reactivity and cost-effectiveness for standard couplings.[4] |
| HATU | >90 | Very Low (<1%) | Highly reactive and particularly effective for minimizing racemization, even with sterically hindered amino acids. It is, however, more expensive.[4] |
Table 2: Common Boc Deprotection Methods
| Reagent | Conditions | Typical Deprotection Time | Key Considerations |
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | 20-30 minutes | Most common and efficient method. Potential for side reactions with sensitive residues (e.g., Trp, Met), requiring scavengers.[5][6] |
| Hydrogen Chloride (HCl) | 4 M in Dioxane | 30-60 minutes | A strong acid alternative to TFA.[5] |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single cycle for the addition of this compound to a peptide chain anchored to a resin (e.g., Merrifield or PAM resin).[1][6]
Workflow for a Single SPPS Cycle:
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Boc-Ala-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the purity of the final product is paramount for its intended biological or pharmaceutical application. Boc-Ala-Ala-OMe, a protected dipeptide methyl ester, serves as a fundamental building block in the synthesis of more complex peptides. Its purification is a critical step to remove impurities such as unreacted starting materials, byproducts from coupling reactions, and diastereomers that may have formed during synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard technique for the purification of such peptides, offering high resolution and efficiency.[1] This application note provides a detailed protocol for the preparative HPLC purification of this compound, along with methods for analytical verification of its purity.
Synthesis and Purification Workflow
The general process for obtaining pure this compound involves the coupling of Boc-L-alanine to L-alanine methyl ester, followed by purification of the crude product. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective methods for monitoring the reaction and assessing the purity of the final product.[2]
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC Purification of Crude this compound
This protocol is designed for the purification of gram-scale quantities of crude this compound.
1. Materials and Equipment:
-
Preparative HPLC system with a gradient pump and UV detector
-
C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Crude this compound
-
0.22 µm syringe filters
-
Rotary evaporator
-
Lyophilizer
2. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
If solubility is an issue, a small percentage of acetonitrile can be added.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B. A shallow gradient is often effective for separating closely related impurities.[3]
-
Detection: Monitor the elution profile at 220 nm.
4. Fraction Collection and Post-Purification:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical HPLC (Protocol 2).
-
Pool the fractions with the desired purity.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid.
Protocol 2: Analytical Reversed-Phase HPLC for Purity Assessment
This protocol is for determining the purity of the collected fractions and the final product.
1. Materials and Equipment:
-
Analytical HPLC system with a gradient pump and UV detector
-
C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 3.5 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Purified this compound fractions or final product
2. Sample Preparation:
-
Prepare a solution of the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.
3. HPLC Method:
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample.
-
Elution Gradient: Elute the sample using a linear gradient of Mobile Phase B.
-
Detection: Monitor the elution profile at 220 nm.
4. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
Data Presentation
The following tables summarize the expected quantitative data from the preparative and analytical HPLC of this compound.
Table 1: Preparative HPLC Parameters and Expected Results
| Parameter | Value/Condition |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Gradient | 10-50% B over 40 minutes |
| Detection | UV at 220 nm |
| Sample Load | 500 mg of crude peptide |
| Expected Retention Time | 25-30 minutes |
| Expected Purity of Pooled Fractions | >98% |
| Expected Recovery | 75-85% |
Table 2: Analytical HPLC Parameters for Purity Verification
| Parameter | Value/Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 20-60% B over 20 minutes |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 12-15 minutes |
Logical Relationships in HPLC Purification
The successful purification of this compound by RP-HPLC is dependent on the interplay of several factors, including the properties of the peptide, the stationary phase, and the mobile phase.
Conclusion
The protocols outlined in this application note provide a robust framework for the successful purification of this compound using preparative reversed-phase HPLC. The use of a C18 stationary phase with a water/acetonitrile gradient containing TFA is a well-established and effective method for achieving high purity of this protected dipeptide.[1][3] The analytical HPLC method allows for accurate determination of the purity of the final product, ensuring its suitability for subsequent steps in peptide synthesis or for direct use in research and development. Careful optimization of the gradient and fraction collection strategy is key to maximizing both purity and recovery.
References
Application Note: Mass Spectrometry Analysis of Boc-Ala-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl (Boc) protected amino acids and peptides are fundamental intermediates in solid-phase peptide synthesis (SPPS), a critical methodology in drug discovery and development. Accurate and reliable characterization of these protected peptides is essential to ensure the desired sequence and purity of the final synthetic product. Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the characterization of these compounds, providing precise molecular weight determination and structural information through tandem mass spectrometry (MS/MS) fragmentation analysis. This application note provides a detailed protocol for the mass spectrometric analysis of the protected dipeptide, Boc-Ala-Ala-OMe, outlining the expected fragmentation patterns and providing a comprehensive experimental workflow.
Molecular Structure and Properties
This compound is a dipeptide composed of two alanine residues, with the N-terminus protected by a tert-butoxycarbonyl group and the C-terminus protected as a methyl ester.
-
Chemical Formula: C₁₃H₂₄N₂O₅
-
Molecular Weight: 288.34 g/mol
Mass Spectrometry Analysis
Under electrospray ionization conditions, this compound is readily protonated to form the pseudomolecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation at several key locations, primarily involving the labile Boc protecting group and the peptide backbone.
Fragmentation Pathway
The fragmentation of this compound is characterized by two main pathways:
-
Loss from the Boc Protecting Group: The tert-butoxycarbonyl group is highly susceptible to fragmentation, leading to characteristic neutral losses. The most common losses are the elimination of isobutylene (56 Da) or the entire Boc group as tert-butoxycarbonyl radical (101 Da).
-
Peptide Backbone Fragmentation: Cleavage of the amide bonds along the peptide backbone results in the formation of b and y type ions. These fragment ions are indicative of the amino acid sequence.
The major fragmentation pathways are illustrated in the diagram below.
Quantitative Data Summary
The expected m/z values for the protonated molecule and its major fragment ions are summarized in the table below.
| Ion Description | Structure | Calculated m/z ([M+H]⁺) |
| Pseudomolecular Ion | [this compound+H]⁺ | 289.18 |
| Boc Fragmentation | ||
| Loss of Isobutylene | [M+H - C₄H₈]⁺ | 233.12 |
| Loss of Boc group | [M+H - C₅H₉O₂]⁺ | 189.12 |
| Peptide Backbone Fragmentation | ||
| b₁ ion | [Boc-Ala]⁺ | 172.12 |
| y₁ ion | [Ala-OMe+H]⁺ | 102.05 |
Experimental Protocols
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
The following is a general protocol and may require optimization based on the specific instrumentation.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Protocol
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID).
-
Collision Energy: Ramped from 10-30 eV to generate fragment ions.
Experimental Workflow
The overall experimental workflow for the mass spectrometric analysis of this compound is depicted below.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the expected fragmentation data, will aid researchers in the accurate characterization of this and similar Boc-protected peptides. Understanding the characteristic fragmentation patterns is crucial for confirming the identity and purity of synthetic peptide intermediates, thereby ensuring the successful synthesis of the target peptide.
Application Notes and Protocols for NMR Spectroscopy of Boc-Ala-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of N-tert-butyloxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), a common dipeptide intermediate in peptide synthesis and drug development.
Introduction
NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of synthetic peptides. For this compound, ¹H and ¹³C NMR provide unambiguous confirmation of its chemical structure by identifying the specific chemical environments of each proton and carbon atom. This application note offers a comprehensive guide to acquiring and interpreting NMR spectra of this dipeptide.
Chemical Structure and Atom Labeling
For clarity in spectral assignments, the atoms of this compound are systematically labeled as shown in the diagram below. This labeling convention will be used throughout this document to correlate NMR signals with their corresponding atoms in the molecule.
Application Notes and Protocols: The Strategic Use of Boc-Ala-Ala-OMe in Fragment Condensation for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of N-α-tert-butyloxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe) in fragment condensation strategies for peptide synthesis. This dipeptide fragment is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS), offering an efficient route to incorporate the Ala-Ala motif, which is prevalent in many bioactive peptides and proteins.
Fragment condensation is a powerful technique that involves the coupling of pre-synthesized, protected peptide fragments. This approach can circumvent challenges associated with the stepwise synthesis of long or difficult peptide sequences, such as aggregation and low yields. The use of this compound in this context allows for the introduction of two alanine residues in a single coupling step, enhancing synthetic efficiency.
Synthesis of this compound
The synthesis of this compound is a critical precursor step for its use in fragment condensation. The most common method involves the coupling of Boc-L-Ala-OH with H-L-Ala-OMe.
Key Reagents and Materials
-
Boc-L-Alanine (Boc-L-Ala-OH)
-
L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)
-
Coupling reagents (e.g., DCC/HOBt, EDC/HOBt, HATU, HBTU)[1]
-
Base (e.g., N-methylmorpholine (NMM), triethylamine (TEA), or diisopropylethylamine (DIPEA))[1][2]
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))[1][3]
-
Reagents for workup and purification (e.g., 1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel)[1][4]
Experimental Protocol: Synthesis of this compound using DCC/HOBt
This protocol provides a standard method for dipeptide formation with good control over racemization.[1]
-
Preparation of the Amine Component:
-
Dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.[1]
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.[1]
-
-
Coupling Reaction:
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain pure Boc-L-Ala-L-Ala-OMe.[1]
-
Data Presentation: Synthesis of this compound
| Step | Reactants | Coupling/Deprotection Agent | Solvent(s) | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| Dipeptide Coupling | Boc-L-Ala-OH, H-L-Ala-OMe·HCl | DCC, HOBt, NMM | Dichloromethane | 12-24 | 0 to RT | 75-90 | >95 |
| BOC Group Deprotection | Boc-L-Ala-L-Ala-OMe | 4M HCl in dioxane | Dioxane | 1-2 | RT | >90 | >98 |
Note: Yields and purity are dependent on specific reaction conditions and purification methods.[3]
Application in Fragment Condensation
This compound serves as a protected dipeptide fragment that can be deprotected at either the N-terminus (Boc group removal) or the C-terminus (ester hydrolysis) to be used in a fragment condensation strategy.
N-Terminal Deprotection for C-Terminal Extension
This protocol describes the removal of the Boc group to generate H-L-Ala-L-Ala-OMe·HCl, which can then be coupled with another N-protected amino acid or peptide fragment.
-
Deprotection Reaction:
-
Workup and Isolation:
Caution: The resulting free amine of the dipeptide ester is prone to cyclization to form a diketopiperazine. It is best to use it immediately in the next coupling step or store it as its hydrochloride salt.[1]
C-Terminal Deprotection for N-Terminal Extension
For use in fragment condensation where the C-terminus of the dipeptide needs to react, the methyl ester must be saponified to the carboxylic acid. This is typically done after Fmoc protection of the N-terminus if an Fmoc-based strategy is being used for the larger peptide synthesis.
-
Reaction Setup:
-
Dissolve Fmoc-Ala-Ala-OMe (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.[5]
-
-
Saponification:
-
Add 1 M NaOH solution (1.2 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[5]
-
Monitor the reaction by TLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-Ala-Ala-OH.[5]
-
Experimental Workflows and Signaling Pathways
Logical Workflow for this compound Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Boc-Ala-Ala-OMe Solubility in Organic Solvents
Welcome to the technical support center for improving the solubility of Boc-Ala-Ala-OMe. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming solubility challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen organic solvent?
A1: The solubility of a protected dipeptide like this compound is influenced by several factors. While it is a relatively small molecule, its polarity, the presence of the bulky Boc protecting group, and the potential for intermolecular hydrogen bonding can affect its solubility. The choice of solvent is critical; a solvent with a polarity that does not favorably match that of the dipeptide will result in poor solubility.
Q2: What are the best starting solvents for dissolving this compound?
A2: For protected peptides, polar aprotic solvents are often a good starting point. We recommend beginning with Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents have a good track record for dissolving a wide range of protected peptides.[1][2] Dichloromethane (DCM) and methanol can also be effective, depending on the specific requirements of your experiment.
Q3: Can I use a solvent mixture to improve solubility?
A3: Absolutely. If this compound shows limited solubility in a single solvent, using a co-solvent system can be highly effective. For instance, a mixture of DCM and methanol or DMF and DCM can enhance solvation. When preparing mixtures, it is often best to first dissolve the peptide in the stronger solvent (e.g., DMF or DMSO) before adding the second solvent.[3]
Q4: Does temperature affect the solubility of this compound?
A4: Yes, temperature can play a significant role. Gently warming the solvent while dissolving the peptide can increase its solubility.[1] However, be cautious with temperature, as excessive heat can potentially lead to the degradation of the peptide. We recommend not exceeding 40°C.
Q5: Can sonication help in dissolving this compound?
A5: Sonication is a useful technique to aid in the dissolution of peptides.[1] It provides energy to break up peptide aggregates and enhances the interaction between the peptide and the solvent.
Troubleshooting Guide
If you are encountering difficulties in dissolving this compound, follow this troubleshooting workflow:
References
preventing racemization during Boc-Ala-Ala-OMe activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the activation of Boc-Ala-Ala-OMe in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the activation of this compound?
A1: Racemization is the process where the L-alanine residue at the C-terminus of Boc-Ala-OH loses its specific three-dimensional arrangement (stereochemical integrity), leading to a mixture of L- and D-isomers.[1] In peptide synthesis, this is a critical issue because the biological activity of a peptide is highly dependent on its precise structure. The presence of the undesired D-Ala isomer can result in a final peptide with significantly reduced or altered biological function, and these diastereomeric impurities are often very difficult to separate from the desired product.[1]
Q2: What is the primary mechanism causing racemization during the coupling of this compound?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] When the carboxylic acid of the N-protected alanine (Boc-Ala-OH) is activated by a coupling reagent, it can cyclize to form this planar intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base in the reaction mixture. Re-protonation can then occur from either side of the planar ring, leading to a loss of the original stereochemistry and the formation of a mixture of L and D isomers.[1]
Q3: Which factors in my experimental setup can influence the extent of racemization?
A3: Several factors can significantly contribute to increased racemization:[1]
-
Coupling Reagents: Some coupling reagents are more prone to inducing racemization than others. For instance, using carbodiimides like DCC or DIC without an additive can lead to higher levels of racemization.[1]
-
Additives: The absence of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) significantly increases the risk.[2][3][4]
-
Base: The type and concentration of the base used are critical. Stronger, less sterically hindered bases like triethylamine (TEA) promote racemization more than weaker or more hindered bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[3]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[3]
-
Solvent: The polarity of the solvent can influence the rate of racemization. More polar aprotic solvents may favor racemization in some instances.[3]
-
Activation Time: Prolonged pre-activation of the Boc-Ala-OH before adding the amine component (H-Ala-OMe) increases the opportunity for the formation of the racemization-prone oxazolone intermediate.[3]
Q4: How can I detect and quantify the amount of the D-Ala-L-Ala-OMe diastereomer in my product?
A4: Several analytical techniques can be used to detect and quantify racemization:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct and highly effective method where the diastereomers (Boc-L-Ala-L-Ala-OMe and Boc-L-Ala-D-Ala-OMe) are separated on a chiral stationary phase column.[1]
-
Gas Chromatography (GC) of Derivatized Amino Acids: The dipeptide can be hydrolyzed back to its constituent amino acids. The alanine enantiomers can then be derivatized with a chiral reagent and analyzed by GC on a chiral column.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, high-field NMR can be used to distinguish between diastereomers, although this is often less sensitive than chromatographic methods.
Troubleshooting Guides
Problem: Significant Racemization Detected in the Synthesis of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as HATU or HBTU, in combination with an additive.[3] For carbodiimide-based couplings (DCC, DIC), always use an additive like HOBt or Oxyma.[3][5] |
| Absence or Ineffective Additive | Incorporate an effective racemization suppressor like Oxyma or HOAt into your coupling protocol.[3][4] Oxyma derivatives have been shown to be particularly effective. |
| Strong or Excess Base | Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), in the minimum required amount.[3] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. For example, start the reaction at 0 °C and allow it to slowly warm to room temperature.[3] |
| Prolonged Activation Time | Minimize the pre-activation time of the Boc-Ala-OH before adding the H-Ala-OMe to reduce the lifetime of the racemization-prone activated intermediate.[3] |
| Solvent Polarity | If possible, consider using a less polar solvent, while ensuring all reactants remain in solution. |
Quantitative Data on Racemization
The choice of coupling reagent and additives significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer formation in the synthesis of a model dipeptide, which illustrates the comparative effectiveness of different coupling conditions. While not specific to this compound, these trends are generally applicable to peptide coupling reactions.
| Coupling Reagent/Additive | Base | D-Isomer Formation (%)* |
| DIC/HOBt | DIPEA | < 2% |
| HBTU/HOBt | DIPEA | < 1% |
| HATU/HOAt | DIPEA | < 0.5% |
| DIC alone | DIPEA | 5-10% |
| TBTU/HOBt | DIPEA | < 1.5% |
*Values are illustrative and based on model systems. Actual racemization levels may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Boc-L-Ala-OH with H-L-Ala-OMe using DIC/Oxyma
This protocol is designed to minimize racemization during the solution-phase coupling of Boc-L-Alanine to L-Alanine methyl ester.
Materials:
-
Boc-L-Alanine (Boc-L-Ala-OH)
-
L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of Amine:
-
In a round-bottom flask, dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (1.0 equivalent) dropwise to neutralize the hydrochloride salt.
-
Stir for 15 minutes at 0 °C.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve Boc-L-Ala-OH (1.05 equivalents) and Oxyma (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
-
Coupling Reaction:
-
Add the solution of activated Boc-L-Ala-OH to the neutralized H-L-Ala-OMe solution at 0 °C.
-
Add DIC (1.1 equivalents) dropwise to the reaction mixture.
-
-
Reaction Progression:
-
Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature overnight.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any precipitated urea.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Chiral HPLC Analysis for Racemization Quantification
This protocol outlines a general method for quantifying the level of racemization by separating the desired Boc-L-Ala-L-Ala-OMe from its Boc-L-Ala-D-Ala-OMe diastereomer.
Materials:
-
Crude or purified this compound sample
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
-
Chiral HPLC Analysis:
-
Column: Chiral stationary phase column.
-
Mobile Phase: A suitable mixture of non-polar and polar solvents (e.g., hexane/isopropanol). The exact ratio will need to be optimized for baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm).
-
-
Quantification:
-
Integrate the peak areas for both the L,L- and L,D-diastereomers.
-
Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(L,D) / (Area(L,L) + Area(L,D))] x 100
-
Visualizations
References
Technical Support Center: Optimizing Coupling Efficiency of Boc-Ala-Ala-OMe
Welcome to the technical support center for the synthesis of Boc-Ala-Ala-OMe. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling efficiency of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound, and when do they form?
A1: The two primary side products encountered are:
-
Cyclo(Ala-Ala) , also known as 2,5-dimethyl-3,6-diketopiperazine (DKP). This is formed through an intramolecular cyclization of the deprotected H-Ala-Ala-OMe dipeptide.[1] This side reaction is particularly prone to occur after the deprotection of this compound, where the free N-terminal amine of the dipeptide methyl ester can attack the C-terminal ester carbonyl.[1]
-
Boc-L-Ala-D-Ala-OMe , the diastereomeric impurity resulting from the racemization of the L-Alanine residue during the coupling step.[1] The activation of the carboxylic acid makes the α-proton of the N-protected alanine susceptible to abstraction by a base, leading to the formation of the D-isomer.[1]
Q2: Which step in the synthesis is most susceptible to side product formation?
A2: The coupling step, where Boc-L-Ala-OH is activated and reacted with H-L-Ala-OMe, is the most critical stage for racemization.[1] Diketopiperazine formation primarily occurs after the deprotection of this compound.[1]
Q3: How can I detect the presence of these side products?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods for detecting and quantifying the desired product and its impurities.[1] Chiral HPLC is essential for separating and quantifying the desired L-L diastereomer from the L-D impurity.[1] LC-MS can be used to identify the masses of the desired product, the diketopiperazine, and any remaining starting materials.[1]
Q4: How does the choice of coupling reagent impact the synthesis?
A4: The choice of coupling reagent significantly affects the reaction yield and the extent of racemization.[1]
-
Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can lead to significant racemization if used alone.[1][2] The addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® helps to minimize this side reaction.[1][3]
-
Aminium/Uronium salts such as HBTU and HATU generally provide high coupling efficiency with low levels of racemization, although they are more expensive.[1][4]
-
Phosphonium salts like PyBOP are also highly effective.[4]
Troubleshooting Guide
Issue 1: Low Yield of the Desired this compound Product
| Possible Causes | Solutions |
| Incomplete Reaction | - Extend the reaction time and monitor progress by TLC.[5] - Ensure vigorous stirring for proper mixing.[5] |
| Moisture Contamination | - Use anhydrous solvents and dry glassware to prevent hydrolysis of activated species.[5] |
| Suboptimal Coupling Reagent | - Switch to a more potent coupling reagent like HATU or HBTU, especially for challenging couplings.[1][6] |
| Losses During Workup | - Ensure proper phase separation during extractions. - Minimize the number of washing steps while ensuring impurity removal.[5] - Back-extract the aqueous layers to recover any dissolved product.[5] |
| Diketopiperazine Formation | - Use the deprotected H-Ala-Ala-OMe immediately in the next step.[1] - Store the deprotected dipeptide as its hydrochloride salt to prevent cyclization.[1] - Avoid prolonged exposure to basic conditions during the workup of H-Ala-Ala-OMe.[1] |
Issue 2: Presence of Impurities in the Final Product
| Possible Causes | Solutions |
| Racemization (Formation of Boc-L-Ala-D-Ala-OMe) | - Use a coupling reagent known for low racemization, such as HATU or HBTU.[1][2] - If using a carbodiimide (DCC, DIC), always include an additive like HOBt or OxymaPure.[1][2] - Maintain a low reaction temperature (e.g., 0 °C) during the activation and coupling steps.[1] - Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA if racemization is a significant issue.[6] |
| Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC.[5] - Optimize purification conditions, such as the solvent gradient in column chromatography.[5] |
| Byproducts from Coupling Reagent | - If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration.[1][2] - If using a water-soluble carbodiimide like EDC, the urea byproduct can be removed by aqueous extraction.[2] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Synthesis
| Coupling Reagent/Additive | Typical Yield (%) | Racemization Level | Notes |
| DCC/HOBt | 85-95% | Low | DCU byproduct precipitates and is removed by filtration.[1] |
| EDC/HOBt | 80-90% | Low | Water-soluble urea byproduct is removed by aqueous workup.[4] |
| HBTU/DIPEA | >95% | Very Low | Generally high efficiency and low racemization.[2][4] |
| HATU/DIPEA | >95% | Extremely Low | Highly effective, especially for difficult couplings, but more expensive.[1] |
Note: The data presented are typical, illustrative values compiled from literature. Actual results may vary based on specific experimental conditions.[1]
Experimental Protocols
Protocol 1: Boc-L-Ala-OH Coupling with H-L-Ala-OMe using DCC/HOBt
-
Neutralization of H-L-Ala-OMe·HCl : Dissolve H-L-Ala-OMe·HCl (1 equivalent) in anhydrous DCM and cool to 0 °C. Add a base such as N-methylmorpholine (NMM) or triethylamine (TEA) (1 equivalent) and stir for 15-20 minutes.
-
Activation of Boc-L-Ala-OH : In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0 °C.[1]
-
Coupling Reaction : Add a solution of DCC (1.1 equivalents) in DCM to the Boc-L-Ala-OH/HOBt mixture and stir at 0 °C for 10 minutes.[1] To this, add the neutralized H-L-Ala-OMe solution from step 1.[1]
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Workup and Purification : Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[1] Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1] Purify the crude product by silica gel column chromatography.[1]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
References
Technical Support Center: Purification of Boc-Ala-Ala-OMe by Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of Boc-Ala-Ala-OMe. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the purification of this compound?
A1: Common impurities include unreacted starting materials such as Boc-Ala-OH and H-Ala-OMe, coupling reagents and their byproducts (e.g., dicyclohexylurea (DCU) if using DCC), and side products from the reaction itself.[1] One common side product when using carbodiimide coupling reagents is N-acylurea.[1] Additionally, diketopiperazine can form, particularly if the Boc group is prematurely cleaved and the resulting free N-terminal amine of the dipeptide methyl ester attacks the C-terminal ester carbonyl.[1]
Q2: How can I effectively monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the column chromatography.[1][2] Stains such as potassium permanganate or ninhydrin can be used for visualization, although Boc-protected compounds will not stain with ninhydrin.[3][4] For more detailed analysis of collected fractions, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more accurate information on purity and identity.[1]
Q3: My purified this compound is an oil instead of a solid. What can I do?
A3: Obtaining an oily product after purification can be due to residual solvents, the presence of impurities, or the hygroscopic nature of the peptide.[5] Ensure all solvents are thoroughly removed under high vacuum. If residual solvent is suspected, re-dissolving the oil in a minimal amount of a suitable solvent and re-evaporating may help. Trituration with a non-polar solvent in which the product is insoluble, such as cold diethyl ether or hexanes, can sometimes induce precipitation or solidification.[6]
Q4: I am having trouble removing unreacted Boc-anhydride from my crude product before chromatography. What is the best approach?
A4: Unreacted Boc-anhydride can complicate purification as it may have a similar polarity to the desired product.[3] A common method to remove it is to quench the reaction mixture with a nucleophilic amine, which forms a more polar adduct that can be easily removed with an aqueous wash.[3] Alternatively, vigorous washing of the organic layer with a saturated aqueous solution of sodium bicarbonate can also be effective.[3][7] For non-polar products, sublimation under high vacuum can also be used to remove the more volatile Boc-anhydride.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC | The solvent system is either too polar or not polar enough. | - If spots are all at the baseline, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). - If spots are all at the solvent front, decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes). - A good starting point for developing a solvent system is a mixture of hexanes and ethyl acetate.[2][8] |
| Product is not eluting from the column | The mobile phase is not polar enough to move the product through the silica gel. | - Gradually increase the polarity of the mobile phase. For example, if you are using a gradient of ethyl acetate in hexanes, increase the percentage of ethyl acetate.[9] |
| Product elutes too quickly with impurities | The mobile phase is too polar. | - Start with a less polar mobile phase and gradually increase the polarity to allow for better separation of compounds with similar polarities.[10] |
| Low recovery of product after chromatography | - The product may be partially soluble in the aqueous layers during workup. - The product may be irreversibly adsorbed onto the silica gel. - The chosen solvent system for chromatography is too polar, causing rapid elution with other components. | - During the workup, back-extract the aqueous layers with the organic solvent to recover any dissolved product.[3] - Ensure the silica gel is not acidic, as this can sometimes cause issues with amine-containing compounds. - Optimize the solvent system using TLC to ensure good separation without excessive loss of product.[1] |
| Fractions are contaminated with dicyclohexylurea (DCU) | DCU is not fully removed by filtration before chromatography. | - DCU has limited solubility in many organic solvents. Ensure the reaction mixture is cooled (e.g., in an ice bath) before filtration to maximize precipitation. - Wash the filter cake with a small amount of cold solvent. - If DCU co-elutes with the product, a change in the solvent system may be necessary. |
| Peak tailing or broad peaks during column chromatography | - The compound may be interacting with acidic sites on the silica gel. - The column may be overloaded. | - Add a small amount of a modifier to the mobile phase, such as triethylamine (e.g., 0.1-1%), to neutralize acidic sites on the silica.[11] - Ensure the amount of crude material loaded onto the column is appropriate for the column size. A general rule of thumb is to load no more than 1-5% of the silica gel weight. |
Data Presentation
Table 1: Typical TLC and Column Chromatography Conditions for this compound Purification
| Parameter | Condition/Value | Notes |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard for normal-phase flash chromatography.[9][12] |
| Typical TLC Eluent | 30-50% Ethyl Acetate in Hexanes | The optimal ratio should be determined for each batch to achieve an Rf of ~0.2-0.4 for the product. |
| Column Elution | Gradient elution | Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.[2][8] |
| Detection on TLC | UV light (if applicable), Potassium Permanganate stain | Boc-protected amino acids are not typically UV active unless they contain an aromatic ring. They will not stain with ninhydrin.[3] |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Flash Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Sand
-
Collection tubes/flasks
-
TLC plates, developing chamber, and visualization reagents
Methodology:
-
Preparation of the Column:
-
Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a protective layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the column.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Apply gentle pressure (using a pump or air line) to begin eluting the solvent through the column.
-
Begin collecting fractions immediately.
-
Gradually increase the polarity of the eluent according to the separation observed on TLC (e.g., increase to 20% ethyl acetate, then 30%, and so on).[9]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and elute with a suitable solvent system.
-
Visualize the spots to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[8]
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. biotage.com [biotage.com]
- 12. rsc.org [rsc.org]
Boc-Ala-Ala-OMe stability and storage issues
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Boc-Ala-Ala-OMe?
A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from moisture.[1] For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, store at -20°C and use within a few days.
Q2: What are the common signs of this compound degradation?
A2: Degradation may not be visually apparent. The most reliable way to assess purity is through analytical techniques like HPLC, TLC, or NMR. Potential signs of degradation could include the appearance of additional spots on a TLC plate or new peaks in an HPLC chromatogram, indicating the presence of impurities.
Q3: What are the likely degradation pathways for this compound?
A3: The two most probable degradation pathways are the hydrolysis of the methyl ester to the corresponding carboxylic acid (Boc-Ala-Ala-OH) and the cleavage of the Boc protecting group under acidic conditions to yield Ala-Ala-OMe.
Q4: Is this compound sensitive to moisture?
A4: Yes, like many compounds with ester and carbamate functional groups, this compound can be sensitive to moisture, which can lead to hydrolysis. It is important to handle the compound in a dry environment and store it in a desiccator.
Q5: What solvents are compatible with this compound?
A5: this compound is generally soluble in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol.[2] For long-term storage, it is best to store the compound as a solid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete reaction during coupling | Degraded this compound | Verify the purity of this compound using HPLC or TLC before use. If degradation is suspected, use a fresh batch. |
| Presence of moisture in the reaction | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Unexpected side products | Premature deprotection of the Boc group | Avoid acidic conditions during reaction setup and workup. Ensure that any reagents used are free from acidic impurities. |
| Hydrolysis of the methyl ester | Use anhydrous solvents and reagents. Minimize the exposure of the compound to water. | |
| Difficulty in dissolving the compound | Inappropriate solvent | Test solubility in a small amount of different organic solvents like DCM, DMF, or methanol to find a suitable one. Gentle warming may aid dissolution. |
| Inconsistent experimental results | Improper storage of this compound | Always store the compound at the recommended 2-8°C in a tightly sealed container, away from light and moisture.[1] |
Experimental Protocols
Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group from this compound using TFA in DCM.[3]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 25-50% TFA in DCM to the cooled solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-2 hours), remove the solvent and excess TFA using a rotary evaporator.
-
Add cold diethyl ether to the residue to precipitate the deprotected peptide as a TFA salt.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Boc-Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol outlines the deprotection of the Boc group using a solution of HCl in 1,4-dioxane.[4]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
To the stirring solution at room temperature, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain H-Ala-Ala-OMe·HCl.[4]
Visualizations
References
Technical Support Center: Scaling Up Boc-Ala-Ala-OMe Coupling Reactions
Welcome to the Technical Support Center for scaling up Boc-Ala-Ala-OMe coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for successful large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the this compound coupling reaction?
A1: The primary challenges in scaling up this reaction include maintaining high coupling efficiency to avoid the formation of deletion sequences, managing the solubility of the growing peptide chain which can lead to aggregation, and ensuring effective removal of byproducts and excess reagents during work-up and purification.[1][2] Careful control of reaction parameters such as solvent choice, reagent stoichiometry, and temperature is crucial for a successful scale-up.[3][4]
Q2: How does the choice of coupling reagent impact a scaled-up reaction?
A2: The choice of coupling reagent is critical for success in peptide manufacturing.[5] For a relatively simple dipeptide like this compound, a cost-effective carbodiimide like Dicyclohexylcarbodiimide (DCC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization, can be effective.[5][6] However, on a larger scale, the byproduct of DCC, dicyclohexylurea (DCU), can be difficult to remove due to its low solubility in many organic solvents.[5] Alternative reagents like Diisopropylcarbodiimide (DIC) may be preferred as its urea byproduct is more soluble. For more challenging couplings or to ensure high efficiency, onium salt-based reagents like HBTU, HATU, or PyBOP are excellent choices, though they are more expensive.[7]
Q3: What is the role of solvents in scaling up this coupling reaction, and what are the best choices?
A3: Solvents play a crucial role in solvating the reactants and the growing peptide chain, which is essential for reaction efficiency.[8][9] Dichloromethane (DCM) is a common solvent for Boc-chemistry and is effective for dissolving most Boc-protected amino acids.[9] However, for larger peptides or sequences prone to aggregation, more polar solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often preferred as they provide better solvation.[9][10] When scaling up, it is important to use high-quality, amine-free DMF to prevent premature deprotection of the Boc group.[11]
Q4: How can I monitor the progress of a large-scale coupling reaction?
A4: Monitoring the reaction is critical to determine its completion and to avoid unnecessary side reactions or extended reaction times.[12] A common qualitative method is the Kaiser test (ninhydrin test), which detects the presence of free primary amines.[12][13] A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[14] By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting materials and the appearance of the product peak.[14]
Q5: What are the key considerations for the work-up and purification of this compound at a larger scale?
A5: For solution-phase synthesis, the work-up typically involves filtering off any insoluble byproducts like DCU, followed by a series of aqueous washes to remove excess reagents and water-soluble impurities.[6][15] This usually includes washing the organic layer with a mild acid (like 1M HCl), a mild base (like saturated NaHCO₃), and brine.[6] Purification can then be achieved by crystallization or column chromatography.[15] For solid-phase synthesis, the peptide is cleaved from the resin and then precipitated, often using cold diethyl ether.[16] The crude peptide is then purified using preparative reverse-phase HPLC.[15][17]
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Symptom: The overall yield of the final product is significantly lower than expected.
-
Potential Cause: Incomplete coupling reaction.
-
Suggested Solution:
-
Increase Reagent Equivalents: On a larger scale, it may be necessary to increase the equivalents of the amino acid and coupling reagents to drive the reaction to completion.[1]
-
Extend Reaction Time: Monitor the reaction using HPLC or a Kaiser test and allow it to proceed until the starting material is consumed.[14]
-
Perform a "Double Coupling": If the reaction stalls, filter the reaction mixture and repeat the coupling step with fresh reagents.[1][18]
-
Switch to a More Potent Coupling Reagent: If using a carbodiimide like DCC, consider switching to a more powerful onium-salt reagent such as HBTU or HATU, especially if steric hindrance or aggregation is suspected.[1]
-
Problem 2: Presence of Impurities in the Final Product
-
Symptom: HPLC analysis of the crude product shows multiple peaks, including deletion sequences (e.g., unreacted H-Ala-OMe) or side-reaction products.
-
Potential Cause 1: Incomplete coupling.
-
Suggested Solution: Refer to the solutions for "Low Yield." Additionally, consider implementing a "capping" step after the coupling reaction by treating the mixture with acetic anhydride. This will acetylate any unreacted amines, preventing them from reacting in subsequent steps and making the capped impurities easier to separate during purification.[13][14]
-
Potential Cause 2: Racemization.
-
Suggested Solution:
-
Use Racemization Suppressing Additives: Always use an additive like HOBt or OxymaPure when using carbodiimide coupling reagents.[19]
-
Control the Temperature: Avoid excessive heat, as higher temperatures can increase the rate of racemization.[20]
-
Choose the Right Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of stronger bases.[5][19]
-
Problem 3: Difficulty in Purification
-
Symptom: The crude product is difficult to purify by chromatography or crystallization, showing broad peaks or poor separation in HPLC.
-
Potential Cause: Aggregation of the peptide or presence of closely related impurities.
-
Suggested Solution:
-
Optimize HPLC Conditions: For HPLC purification, try a shallower gradient to improve the separation of closely eluting peaks.[1] You can also try a different column with a different stationary phase or pore size.[14]
-
Improve Solubility: Before injection into an HPLC system, ensure the crude peptide is fully dissolved. A small amount of acid, like TFA, can sometimes improve solubility.[1]
-
Solvent Selection for Crystallization: If attempting purification by crystallization, screen a variety of solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Scale-Up
| Coupling Reagent | Type | Advantages | Disadvantages on Scale-Up |
| DCC | Carbodiimide | Cost-effective, widely used.[5] | Forms insoluble DCU byproduct, which can be difficult to filter.[5] |
| DIC | Carbodiimide | Byproduct (DIU) is more soluble in organic solvents than DCU.[5] | |
| EDC·HCl | Carbodiimide | Water-soluble byproduct, easily removed with aqueous washes.[5] | More expensive than DCC or DIC. |
| HBTU/HATU | Onium Salt (Aminium) | Highly efficient, fast reaction rates, suitable for difficult couplings.[7] | More expensive, can cause guanidinylation of the free amine. |
| PyBOP | Onium Salt (Phosphonium) | Excellent for routine synthesis, does not cause guanidinylation. | |
| COMU | Onium Salt (Uronium) | High reactivity, non-explosive, byproducts are water-soluble.[21] | Limited solution stability. |
Table 2: Common Solvents for this compound Coupling
| Solvent | Properties | Advantages for Scale-Up | Considerations |
| DCM | Low boiling point, good for dissolving Boc-amino acids.[9] | Easy to remove under reduced pressure. | May not be sufficient to solvate larger or aggregating peptides.[9] |
| DMF | High polarity, excellent solvating properties.[8][9] | Good for preventing aggregation and improving coupling yields.[10] | Must be amine-free; can decompose over time to release dimethylamine.[9] |
| NMP | More polar than DMF, excellent solvating properties.[9] | Often improves coupling yields for difficult sequences.[9] | Higher boiling point, more difficult to remove than DCM or DMF. |
Experimental Protocols
Generalized Protocol for Solution-Phase this compound Coupling (Scale-Up)
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Preparation of H-Ala-OMe·HCl:
-
If starting from L-Alanine, esterify with methanol and thionyl chloride or by another standard method to produce H-Ala-OMe·HCl.[6]
-
Ensure the H-Ala-OMe·HCl is dry before use.
-
-
Neutralization of H-Ala-OMe·HCl:
-
In a suitable reaction vessel, dissolve H-Ala-OMe·HCl (1.0 equivalent) in an appropriate solvent (e.g., DCM or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a tertiary base like NMM or DIEA (1.0-1.1 equivalents) dropwise while stirring. Stir for 15-30 minutes at 0 °C.
-
-
Activation and Coupling:
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0-1.2 equivalents) and HOBt (1.1-1.3 equivalents) in the same solvent.
-
Cool this solution to 0 °C.
-
If using DCC or DIC, add the carbodiimide (1.1-1.2 equivalents) to the Boc-L-Ala-OH/HOBt solution and stir for 10-15 minutes at 0 °C. A white precipitate of DCU may form if using DCC.
-
Add the activated Boc-L-Ala-OH solution to the neutralized H-Ala-OMe solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea (e.g., DCU).[6]
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.[15]
-
Visualizations
Caption: Experimental workflow for the scaled-up solution-phase synthesis of this compound.
Caption: Troubleshooting decision tree for low coupling efficiency in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. the-tetras.com [the-tetras.com]
- 4. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Boc-Ala-Ala-OMe Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of Boc-L-Ala-L-Ala-OMe synthesis. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this critical step of peptide synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the workup of your Boc-Ala-Ala-OMe synthesis, providing potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Yield of Crude Product After Workup
-
Question: I've completed the coupling reaction, but after the aqueous workup and evaporation, I have very little or no product. What could have gone wrong?
-
Answer: Low or no yield after workup can stem from several factors. A primary concern is the potential loss of your product during the extraction and washing steps. Dipeptides, even when protected, can have some aqueous solubility, leading to them being washed away. Ensure that you are using the correct organic solvent for extraction, typically ethyl acetate or dichloromethane (DCM), and that you are not performing an excessive number of washes. Another possibility is incomplete reaction, which should be checked by Thin Layer Chromatography (TLC) before initiating the workup. If the reaction has not gone to completion, extending the reaction time or optimizing the coupling reagents may be necessary. Finally, ensure that the pH of the aqueous washes is appropriate; overly acidic or basic conditions can sometimes lead to undesired side reactions or product loss.
Issue 2: Presence of Dicyclohexylurea (DCU) in the Final Product
-
Question: After my workup using DCC as a coupling reagent, my final product is contaminated with a white solid that I suspect is dicyclohexylurea (DCU). How can I remove it?
-
Answer: The byproduct of DCC, dicyclohexylurea (DCU), is notoriously insoluble in many organic solvents, which simplifies its removal by filtration before the aqueous workup.[1] If DCU is still present after concentrating the organic layer, it indicates that it was not completely removed initially. To address this, you can try dissolving the crude product in a minimal amount of DCM and cooling it to 0°C. DCU is less soluble at lower temperatures and should precipitate out, allowing for its removal by filtration. For any remaining DCU, purification by silica gel column chromatography is a highly effective method.[1]
Issue 3: Product Appears as an Oil and is Difficult to Handle
-
Question: My purified this compound is an oil, which makes it difficult to handle and dry completely. Is this normal, and how can I best handle it?
-
Answer: Yes, it is quite common for protected dipeptides like this compound to be obtained as an oil or a low-melting solid. To ensure all residual solvent is removed, it is crucial to dry the oily product under a high vacuum for an extended period. Gentle heating (e.g., 30-40°C) while under vacuum can also help remove stubborn solvent molecules. For storage, it is recommended to keep the oily product at 2-8°C to maintain its stability.[2]
Issue 4: Multiple Spots on TLC After Workup
-
Question: My TLC plate of the crude product after workup shows multiple spots, including what I believe to be my product, unreacted starting materials, and other impurities. What are the likely causes and solutions?
-
Answer: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. Unreacted Boc-L-Ala-OH or H-L-Ala-OMe can often be removed during the aqueous workup by washing with a mild base (like saturated sodium bicarbonate solution) and a mild acid (like 1 M HCl), respectively.[1] If these starting materials persist, it suggests the initial coupling reaction was inefficient. Side reactions, such as racemization, can also occur, leading to the formation of the L-D isomer.[1] The most effective way to isolate your desired Boc-L-Ala-L-Ala-OMe from these impurities is through silica gel column chromatography.[1]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the acidic and basic washes in the workup procedure?
A1: The sequential washing of the organic layer with an acidic solution (e.g., 1 M HCl) and a basic solution (e.g., saturated NaHCO₃) is a crucial purification step.[1] The acidic wash removes any unreacted amine components (like H-L-Ala-OMe) and basic byproducts. The basic wash removes unreacted carboxylic acid components (like Boc-L-Ala-OH) and acidic byproducts. This liquid-liquid extraction technique effectively purifies the desired neutral dipeptide in the organic phase.
Q2: How can I monitor the progress of the coupling reaction before starting the workup?
A2: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable solvent system, for example, a mixture of ethyl acetate and hexanes, can be used to separate the product from the starting materials. The disappearance of the limiting starting material's spot and the appearance of a new spot corresponding to the dipeptide product indicate the reaction's progression. A ninhydrin stain can be used to visualize the free amine of H-L-Ala-OMe, which should be consumed as the reaction proceeds.[3]
Q3: What are some common coupling reagents for this compound synthesis, and how do they affect the workup?
A3: Several coupling reagents can be used, and the choice can impact the workup.
-
DCC (Dicyclohexylcarbodiimide): This is a cost-effective and widely used reagent. Its main drawback is the formation of the insoluble byproduct dicyclohexylurea (DCU), which must be removed by filtration.[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The urea byproduct of EDC is water-soluble, which simplifies the workup as it can be removed during the aqueous washes.[1]
-
HBTU and HATU: These are highly efficient coupling reagents that generally lead to high yields and low racemization. Their byproducts are typically removed by standard aqueous workup procedures.[1]
Quantitative Data
The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table summarizes typical performance data for common coupling reagents in dipeptide synthesis.
| Coupling Reagent/Additive | Typical Yield of this compound (%) | Estimated Racemization (%) (Formation of L-D Isomer) | Key Considerations |
| DCC/HOBt | 85-95% | 1-5% | Cost-effective; insoluble DCU byproduct removed by filtration. HOBt is crucial for suppressing racemization.[1] |
| EDC/HOBt | 70-90% | Low to Moderate | Water-soluble urea byproduct simplifies workup.[1] |
| HBTU | >90% | Low | Good balance of high reactivity and cost-effectiveness.[1] |
| HATU | >90% | Very Low (<1%) | Highly reactive and effective for minimizing racemization, but more expensive.[1] |
Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Workup Procedure for this compound Synthesis (Using DCC/HOBt)
-
Reaction Monitoring: Before initiating the workup, confirm the completion of the coupling reaction by TLC.
-
Removal of DCU: If DCC was used as the coupling reagent, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent (e.g., DCM or ethyl acetate) to recover any trapped product.[1]
-
Aqueous Washes: Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl.
-
Wash with saturated NaHCO₃ solution.
-
Finally, wash with brine (saturated NaCl solution).[1]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purification: If necessary, purify the crude product by silica gel column chromatography to obtain pure Boc-L-Ala-L-Ala-OMe.[1]
Visualizations
Caption: General experimental workflow for the synthesis and workup of this compound.
References
Validation & Comparative
A Comparative Guide to Boc-Ala-Ala-OMe and Fmoc-Ala-Ala-OMe in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and overall success of the synthetic endeavor. The two most prominent methodologies revolve around the use of the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino function of amino acids. This guide provides a detailed comparison of Boc-Ala-Ala-OMe and Fmoc-Ala-Ala-OMe, offering insights into their synthesis, performance, and potential side reactions, supported by experimental data and protocols.
Core Chemical Differences: A Tale of Two Orthogonalities
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes. The Boc group is acid-labile and is typically removed using moderately strong acids like trifluoroacetic acid (TFA). In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent.[1] This difference in chemical lability governs the entire synthetic approach, including the choice of side-chain protecting groups and the conditions for the final cleavage of the peptide from a solid support or deprotection in solution-phase synthesis.
The Boc strategy often employs benzyl-based side-chain protecting groups, which are removed concurrently with cleavage from the resin using a strong acid such as hydrofluoric acid (HF).[1][2] The Fmoc strategy is typically paired with tert-butyl-based side-chain protecting groups, which are cleaved under acidic conditions, allowing for a milder final deprotection step with TFA.[]
Performance Comparison: this compound vs. Fmoc-Ala-Ala-OMe
The selection between Boc and Fmoc strategies for the synthesis of the dipeptide Ala-Ala-OMe depends on several factors, including the desired scale of synthesis, the coupling method employed, and the potential for side reactions. While both methods can yield the desired product, the reaction conditions and potential impurities differ.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound using various coupling reagents in solution-phase synthesis. While specific comparative data for the solution-phase synthesis of Fmoc-Ala-Ala-OMe is less commonly published, the yields are generally high and comparable to the Boc strategy, particularly with modern coupling reagents.
| Coupling Reagent/Additive | Typical Yield of this compound (%) | Estimated Racemization (%) (Formation of L-D Isomer) | Key Considerations |
| DCC/HOBt | 85-95% | 1-5% | Cost-effective, but the dicyclohexylurea (DCU) byproduct can complicate purification.[1] |
| EDC/HOBt | 70-90% | Low to Moderate | Water-soluble urea byproduct simplifies workup.[1] |
| HBTU | >90% | Low | Highly efficient and a good balance of reactivity and cost.[1] |
| HATU | >90% | Very Low (<1%) | Highly reactive, minimizes racemization, but is more expensive.[1] |
Experimental Protocols
Detailed methodologies for the solution-phase synthesis of this compound and a general protocol for the synthesis and subsequent use of Fmoc-Ala-Ala-OH (derived from Fmoc-Ala-Ala-OMe) are provided below.
Protocol 1: Solution-Phase Synthesis of Boc-L-Ala-L-Ala-OMe
This protocol involves a three-step process: esterification of Boc-L-Ala-OH, deprotection to yield H-L-Ala-OMe·HCl, and subsequent coupling to form the dipeptide.
Step 1: Synthesis of H-L-Ala-OMe·HCl from Boc-L-Ala-OH
-
Esterification:
-
Dissolve Boc-L-Ala-OH (1 equivalent) in methanol.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-L-Ala-OMe.[1]
-
-
Deprotection:
-
Dissolve the obtained Boc-L-Ala-OMe (1 equivalent) in a minimal amount of anhydrous dioxane or ethyl acetate.
-
Add a 4M solution of HCl in dioxane (5-10 fold excess) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture and precipitate the product with cold diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain H-L-Ala-OMe·HCl.[1]
-
Step 2: Coupling of Boc-L-Ala-OH with H-L-Ala-OMe·HCl
-
Dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add N-methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0 °C.
-
Add a solution of DCC (1.1 equivalents) in DCM to the Boc-L-Ala-OH/HOBt mixture and stir at 0 °C for 10 minutes.
-
Add the neutralized H-L-Ala-OMe solution to the activated Boc-L-Ala-OH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain Boc-L-Ala-L-Ala-OMe.[1]
Protocol 2: Saponification of Fmoc-L-Ala-L-Ala-OMe for Fragment Condensation
Fmoc-Ala-Ala-OMe is often used to prepare the corresponding carboxylic acid, Fmoc-Ala-Ala-OH, which can then be used as a dipeptide fragment in solid-phase peptide synthesis (SPPS).
-
Dissolve Fmoc-Ala-Ala-OMe (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C.
-
Add 1 M NaOH solution (1.2 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the dioxane under reduced pressure.
-
Cool the remaining aqueous solution and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Fmoc-Ala-Ala-OH.[2]
Potential Side Reactions
A critical aspect of peptide synthesis is the management of side reactions that can impact the purity and yield of the final product.
For this compound Synthesis:
-
Racemization: The activation of the carboxylic acid of Boc-L-Ala-OH can make the α-proton susceptible to abstraction by a base, leading to the formation of the undesired Boc-L-Ala-D-Ala-OMe diastereomer. The choice of coupling reagent and the addition of racemization suppressants like HOBt are crucial to minimize this side reaction.[1]
-
Diketopiperazine (DKP) Formation: After the deprotection of this compound, the resulting H-Ala-Ala-OMe is prone to intramolecular cyclization to form the cyclic dipeptide, cyclo(Ala-Ala). To avoid this, it is recommended to use the deprotected dipeptide immediately in the next coupling step or to store it as its hydrochloride salt.[1]
For Fmoc-Ala-Ala-OMe Synthesis and Use:
-
Aspartimide Formation: While not directly relevant to Ala-Ala synthesis, a common side reaction in Fmoc-based synthesis of peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.[4]
-
3-(1-Piperidinyl)alanine Formation: In peptides containing a C-terminal cysteine synthesized using the Fmoc strategy, a side product can form from the addition of piperidine to a dehydroalanine intermediate.[4]
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the synthesis of this compound and the preparation of Fmoc-Ala-Ala-OH for fragment condensation.
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: Preparation of Fmoc-Ala-Ala-OH for fragment condensation in SPPS.
Conclusion
Both Boc and Fmoc strategies offer effective means for the synthesis of the dipeptide Ala-Ala-OMe. The Boc approach is well-documented for solution-phase synthesis, with established protocols and predictable side reactions that can be mitigated through careful selection of coupling reagents and reaction conditions. The Fmoc counterpart is a valuable building block for fragment condensation in SPPS, leveraging the mild deprotection conditions of the Fmoc group. The choice between these two strategies will ultimately depend on the specific synthetic context, desired scale, and the overall design of the target peptide. For solution-phase synthesis of the dipeptide ester, the Boc strategy provides a clear and well-optimized path. For incorporation of a dipeptide unit into a larger peptide via SPPS, the Fmoc strategy is generally preferred due to its milder conditions and orthogonality.
References
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Ala-Ala-OMe
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a fundamental process where the choice of coupling reagent is critical to achieving high yield and purity. This guide provides a comparative analysis of common coupling reagents for the synthesis of the dipeptide Boc-Ala-Ala-OMe, supported by experimental data and detailed protocols.
Quantitative Performance Analysis
The selection of a coupling reagent significantly influences the success of peptide synthesis. The following table summarizes the performance of various reagents in the synthesis of this compound, focusing on yield and the extent of racemization. It is important to note that while these values are representative, actual results can vary depending on specific experimental conditions.[1]
| Coupling Reagent/Additive | Typical Yield of this compound (%) | Estimated Racemization (%) (Formation of L-D Isomer) | Key Considerations |
| DCC/HOBt | 85-95% | 1-5% | Cost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration. HOBt is crucial for suppressing racemization.[1][2] |
| EDC/HOBt | 70-90% | Low to Moderate | The urea byproduct is water-soluble, which simplifies the workup process. It generally exhibits lower reactivity compared to uronium salts.[1][3] |
| HBTU | >90% | Low | Offers a good balance of high reactivity and cost-effectiveness for standard peptide couplings.[1][2] |
| HATU | >90% | Very Low (<1%) | Highly reactive and particularly effective at minimizing racemization, even with sterically hindered amino acids. It is a more expensive option.[1][4] |
| COMU | >90% | Very Low | A highly efficient coupling reagent with good solubility. Its byproducts are water-soluble, aiding in purification.[3][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols for the synthesis of this compound using various coupling reagents.
Protocol 1: Synthesis of H-L-Ala-OMe·HCl from Boc-L-Ala-OH
This initial step is necessary to prepare the amine component for the coupling reaction.
Step 1a: Esterification of Boc-L-Ala-OH
-
Reaction Setup: Dissolve Boc-L-Ala-OH (1 equivalent) in methanol in a round-bottom flask.[1]
-
Reaction: Cool the solution to 0 °C in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[1]
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Boc-L-Ala-OMe.[1]
Step 1b: Deprotection of Boc-L-Ala-OMe
-
Reaction: Dissolve the Boc-L-Ala-OMe from the previous step in a minimal amount of anhydrous dioxane or ethyl acetate. Add a 4M solution of HCl in dioxane (5-10 fold excess) and stir at room temperature.[1]
-
Reaction Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible (typically 1-2 hours).[1]
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-L-Ala-OMe·HCl.[1]
Protocol 2: Coupling of Boc-L-Ala-OH with H-L-Ala-OMe·HCl using DCC/HOBt
This protocol is a standard method that provides good control over racemization.[1]
-
Preparation of the Amine Component: In a round-bottom flask, dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.[1]
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0 °C.[1]
-
Coupling Reaction: Add the neutralized H-L-Ala-OMe solution to the Boc-L-Ala-OH/HOBt mixture. Add a solution of DCC (1.1 equivalents) in DCM. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[6]
-
Workup and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[6][7]
Reaction Mechanism and Workflow
The general workflow for the synthesis of this compound involves the activation of the carboxylic acid of Boc-L-alanine, followed by the nucleophilic attack of the amino group of L-alanine methyl ester.
Caption: General workflow for the synthesis of this compound.
The mechanism of activation varies between different classes of coupling reagents. Carbodiimides like DCC form a highly reactive O-acylisourea intermediate.[8] Uronium/aminium salts such as HATU and HBTU generate active esters (OAt- or OBt-esters) that readily react with the amine component.[4]
Caption: Activation pathways for different classes of coupling reagents.
Conclusion
The choice of a coupling reagent for the synthesis of this compound depends on a balance of factors including desired yield, acceptable levels of racemization, cost, and ease of workup. For routine syntheses where cost is a significant consideration, DCC/HOBt remains a viable option.[1] For syntheses where high purity and minimal racemization are paramount, uronium/aminium reagents like HATU and COMU are superior choices, albeit at a higher cost.[4][5] The detailed protocols and comparative data presented in this guide aim to assist researchers in making an informed decision for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Ala-Ala Motif: A Subtle Driver of Potency in Bioactive Peptides
A deep dive into the biological significance of the seemingly simple Ala-Ala dipeptide motif reveals its crucial role in optimizing the performance of bioactive peptides, particularly in the context of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of peptides containing the Ala-Ala motif against other dipeptide-linked conjugates, supported by experimental data on hydrophobicity, aggregation, and in vitro efficacy.
The humble alanine, the second smallest of the proteinogenic amino acids, when paired with itself to form an Ala-Ala motif, imparts unique physicochemical properties to peptides that can significantly enhance their therapeutic potential. While often considered a structurally simple component, the Ala-Ala dipeptide has been identified as a superior linker in sophisticated drug delivery systems like ADCs, outperforming a range of other dipeptide combinations.[1][2]
Comparative Performance of Dipeptide Linkers in an Anti-TNF Glucocorticoid Receptor Modulator ADC
A pivotal study systematically evaluated a library of dipeptide linkers in an antibody-drug conjugate designed to deliver a glucocorticoid receptor modulator (GRM) payload to cells expressing TNF.[1][2] The study highlights the superior characteristics of the Ala-Ala linker in terms of maintaining low hydrophobicity and minimal aggregation, while achieving high in vitro efficacy.
Physicochemical Properties: Hydrophobicity and Aggregation
Hydrophobicity is a critical parameter for ADCs, as increased hydrophobicity can lead to aggregation, reduced stability, and accelerated clearance in vivo.[1] Hydrophobic Interaction Chromatography (HIC) is a standard method to assess the hydrophobicity of ADCs, with a longer retention time indicating greater hydrophobicity.[3][4][5]
The Ala-Ala linked ADC demonstrated a favorable low hydrophobicity profile compared to other dipeptide linkers, particularly those containing larger, more hydrophobic residues.[1] This characteristic is crucial for the manufacturability and stability of ADCs, especially at higher drug-to-antibody ratios (DARs).[6][7]
Aggregation, a major concern for protein-based therapeutics, was assessed using Size Exclusion Chromatography (SEC). The Ala-Ala linked ADC exhibited a remarkably low percentage of aggregation, underscoring its contribution to the overall stability and quality of the conjugate.[1]
| Dipeptide Linker | HIC Retention Time (min)[1] | % Aggregation[1] |
| Ala-Ala | 11.0 | 1.2 |
| Gly-Gly | 10.5 | 1.1 |
| Ser-Ala | 11.2 | 1.3 |
| Val-Ala | 12.1 | 1.8 |
| Gly-Phe | 12.9 | 2.5 |
| Val-Cit | Not Reported | Not Reported |
| Phe-Lys | Not Reported | Not Reported |
In Vitro Efficacy: Glucocorticoid Receptor Activation
The ultimate measure of a linker's performance is its ability to facilitate the effective delivery and action of the payload. In this case, the in vitro efficacy of the ADCs was determined using a Glucocorticoid Response Element (GRE) luciferase reporter assay.[1][8] This assay measures the activation of the glucocorticoid receptor by the released payload.
The ADC featuring the Ala-Ala linker demonstrated potent in vitro efficacy, comparable to or exceeding that of other dipeptide-linked ADCs.[1] This indicates that the Ala-Ala motif allows for efficient cleavage within the target cell and subsequent activation of the GR signaling pathway by the released GRM payload.
| Dipeptide Linker | In Vitro Efficacy (EC50, nM)[1] |
| Ala-Ala | 0.25 |
| Gly-Gly | 0.30 |
| Ser-Ala | 0.28 |
| Val-Ala | 0.22 |
| Gly-Phe | 0.35 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Hydrophobic Interaction Chromatography (HIC) for ADC Analysis
Objective: To assess the hydrophobicity of ADCs with different dipeptide linkers.[3][4][5][9]
Materials:
-
High-Pressure Liquid Chromatography (HPLC) system
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
ADC samples
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
The retention time of the main peak is recorded as an indicator of hydrophobicity.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of aggregated ADC.[1][10]
Materials:
-
HPLC system
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
ADC samples
Protocol:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomeric ADC and any high molecular weight species (aggregates).
-
Calculate the percentage of aggregation as: (Area of aggregate peaks / Total area of all peaks) x 100.
In Vitro Efficacy: GRE Luciferase Reporter Assay
Objective: To determine the potency of ADCs in activating the glucocorticoid receptor.[1][2][8]
Materials:
-
Target cells (e.g., HEK293) stably transfected with a Glucocorticoid Response Element (GRE)-luciferase reporter construct.
-
Cell culture medium and reagents.
-
96-well cell culture plates.
-
ADC samples at various concentrations.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer.
Protocol:
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC samples.
-
Incubate for a specified period (e.g., 24-48 hours) to allow for ADC internalization, payload release, and reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the ADC concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the general mechanism of action for the studied ADC and the experimental workflow for its efficacy testing.
Caption: Mechanism of action for an anti-TNF ADC with an Ala-Ala linker.
Caption: Workflow for the in vitro GRE luciferase reporter assay.
References
- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala-Ala as the optimal dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. bioprocessintl.com [bioprocessintl.com]
A Comparative Guide to the Structural Analysis of Boc-Ala-Ala-OMe and Related Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural features of N-tert-butyloxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe) and related dipeptides. Due to the limited availability of specific experimental data for this compound, this document leverages structural information from closely related analogues to infer its conformational preferences. The guide details the experimental methodologies used for such analyses and presents quantitative data in a comparative format.
Introduction to Peptide Conformation
The biological function of peptides is intrinsically linked to their three-dimensional structure. The conformation of a peptide backbone is primarily defined by a set of torsion angles, most notably phi (φ), psi (ψ), and omega (ω). These angles dictate the spatial arrangement of the amino acid residues and determine the overall shape of the peptide, influencing its interactions with biological targets. Alanine-containing peptides, such as this compound, serve as fundamental models for studying peptide and protein secondary structures.
Comparative Structural Data
While a crystal structure for this compound is not publicly available, the structure of a similar N-terminally Boc-protected dipeptide, t-Boc-glycyl-L-phenylalanine, provides valuable insight into the likely backbone conformation. The torsion angles for this related peptide are presented below, alongside the typical torsion angles for common secondary structures observed in alanine dipeptide analogues.[1][2]
| Structural Parameter | t-Boc-Gly-L-Phe[1] | Right-Handed α-Helix (Typical)[2] | β-Sheet (Typical)[2] | Polyproline II Helix (Typical) |
| ω0 (Boc-N-Cα-C) | -176.9° | - | - | - |
| φ1 (N-Cα-C-N) | -88.0° | ~ -57° | ~ -139° | ~ -75° |
| ψ1 (Cα-C-N-Cα) | -14.5° | ~ -47° | ~ +135° | ~ +145° |
| ω1 (Cα-C-N-Cα) | 176.4° | ~ 180° | ~ 180° | ~ 180° |
| φ2 (N-Cα-C-O) | -164.7° | - | - | - |
| ψ2 (Cα-C-O-CH3) | 170.3° | - | - | - |
Note: The data for t-Boc-Gly-L-Phe is derived from X-ray crystallography.[1] The typical values for secondary structures are approximate and can vary. The ω angles are generally close to 180°, indicating a trans-peptide bond.
The conformation of L-alanyl-L-alanine is known to be influenced by its molecular charge and environment.[3] In aqueous solutions, it is likely to exist as an equilibrium of different conformers.[3]
Experimental Protocols
The determination of peptide structure is primarily achieved through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
This technique provides a static, high-resolution picture of the peptide's conformation in the crystalline state.
Methodology:
-
Crystallization: The peptide must be crystallized to form a well-ordered lattice. This is often the most challenging step and involves screening various conditions of precipitants, buffers, and temperature.[4][5] Hanging-drop or sitting-drop vapor diffusion are common techniques.[4]
-
Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.[5]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the peptide's structure and dynamics in solution, which is often more biologically relevant.
Methodology:
-
Sample Preparation: The peptide is dissolved in a suitable solvent, typically containing a small amount of deuterium oxide (D2O) for locking.[7] For peptides, concentrations of 1-5 mM are often required.[8][9]
-
Data Acquisition: A series of NMR experiments are performed to assign the resonances of all protons and other relevant nuclei (e.g., ¹³C, ¹⁵N) in the peptide. Common experiments include COSY, TOCSY, and NOESY.
-
Structural Calculations: The nuclear Overhauser effect (NOE) data, which provides information about through-space distances between protons, is used to calculate a family of structures consistent with the experimental data. Torsion angle restraints can also be derived from scalar coupling constants.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its structural analysis.
References
- 1. Structure and conformation of linear peptides. VIII. Structure of t-Boc-glycyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dependence of the L-alanyl-L-alanine conformation on molecular charge determined from ab initio computations and NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 9. nmr-bio.com [nmr-bio.com]
A Spectroscopic Comparison of Boc-Ala-Ala-OMe and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the dipeptide methyl ester, Boc-Ala-Ala-OMe, and its synthetic precursors, Boc-Alanine and L-Alanine methyl ester. Understanding the distinct spectral characteristics of these molecules is crucial for monitoring reaction progress, verifying product purity, and ensuring the quality of intermediates in peptide synthesis. This document presents quantitative spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic pathway.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its precursors. These values are essential for the identification and characterization of each compound during synthesis and analysis.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Boc (9H, s) | Ala-1 α-CH (1H, q) | Ala-1 β-CH₃ (3H, d) | NH (1H, br s) | Ala-2 α-CH (1H, m) | Ala-2 β-CH₃ (3H, d) | OCH₃ (3H, s) |
| Boc-Alanine | ~1.45 | ~4.30 | ~1.40 | ~5.00 | - | - | - |
| L-Alanine methyl ester HCl | - | ~4.12 | ~1.58 | ~8.7 (NH₃⁺) | - | - | ~3.80 |
| This compound | ~1.43 | ~4.15 | ~1.38 | ~5.10 | ~4.45 | ~1.35 | ~3.72 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Boc C(CH₃)₃ | Boc C=O | Ala-1 C=O | Ala-1 α-C | Ala-1 β-C | Ala-2 C=O | Ala-2 α-C | Ala-2 β-C | OCH₃ |
| Boc-Alanine | ~28.3 | ~155.5 | ~175.9 | ~49.2 | ~18.7 | - | - | - | - |
| L-Alanine methyl ester | - | - | - | ~49.9 | ~16.8 | ~173.3 | - | - | ~52.5 |
| This compound | ~28.4 | ~155.1 | ~172.6 | ~49.4 | ~18.6 | ~170.8 | ~49.4 | ~16.9 | ~52.5 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Urethane) | C=O Stretch (Amide I) | C=O Stretch (Ester) | N-H Bend (Amide II) |
| Boc-Alanine | ~3300-2500 (broad) | ~1715 | - | - | ~1520 |
| L-Alanine methyl ester HCl | ~3000-2800 (broad) | - | - | ~1745 | - |
| This compound | ~3382 | ~1711 | ~1699 | ~1744 | ~1512 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common [M+H]⁺ or [M+Na]⁺ |
| Boc-Alanine | C₈H₁₅NO₄ | 189.21 | 190.1, 212.1 |
| L-Alanine methyl ester | C₄H₉NO₂ | 103.12 | 104.1 |
| This compound | C₁₂H₂₂N₂O₅ | 274.32 | 275.3, 297.3 |
Synthetic Pathway
The synthesis of this compound from its precursors, Boc-Alanine and L-Alanine methyl ester, is a standard peptide coupling reaction. The following diagram illustrates the logical workflow of this process.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound and its precursors.
Synthesis of this compound
This protocol describes a standard procedure for dipeptide synthesis using a carbodiimide coupling agent.
-
Reactant Preparation: In a round-bottom flask, dissolve Boc-Alanine (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous Dichloromethane (DCM).
-
Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution and stir for 30 minutes.
-
Coupling: In a separate flask, neutralize L-Alanine methyl ester hydrochloride (1.0 equivalent) with a base such as N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) in anhydrous DCM. Add this solution to the activated Boc-Alanine mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include 16 scans with a 1-second relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique.
-
Data Acquisition: Analyze the sample using an appropriate mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
A Comparative Guide to the Structural Validation of Dipeptides: Beyond X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic peptides is a critical checkpoint in the journey of discovery and development. The three-dimensional arrangement of atoms in a molecule like N-tert-butoxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe) dictates its physicochemical properties and biological activity.
While X-ray crystallography remains the gold standard for determining the absolute configuration of molecules in the solid state, a multi-faceted approach employing complementary analytical techniques is often necessary for a comprehensive structural validation. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural characterization of dipeptides, supported by generalized experimental protocols.
At a Glance: Comparative Analysis of Structural Validation Techniques
| Technique | Information Provided | Sample Phase | Destructive? | Key Advantages | Key Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.[1][2][3] | Solid (single crystal) | No | Provides an unambiguous, high-resolution structure.[1] | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1D and 2D NMR), stereochemistry, solution-state conformation, and dynamics.[4] | Liquid (solution) | No | Provides structural information in a biologically relevant solution state. Can identify different conformers in equilibrium. | Does not provide the high-resolution detail of X-ray crystallography for bond lengths and angles. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns for sequence confirmation.[5][6][7] | Gas | Yes | Highly sensitive, requires a very small amount of sample. Can be used to confirm the identity and purity of the peptide.[6] | Provides limited information about the 3D structure. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H) and information about secondary structure (e.g., amide I and II bands).[5][8] | Solid or Liquid | No | Fast and non-destructive. Useful for a quick check of functional groups and secondary structure elements. | Provides low-resolution structural information compared to other methods. |
The Gold Standard: X-ray Crystallography
X-ray crystallography provides an unparalleled level of detail regarding the molecular structure in the solid state. The technique relies on the diffraction of X-rays by a single, well-ordered crystal.[1][2][3] The resulting diffraction pattern is used to calculate an electron density map, from which a model of the atomic arrangement can be built and refined.[1]
Generalized Experimental Protocol for X-ray Crystallography:
-
Crystallization: A supersaturated solution of the dipeptide is prepared, and various crystallization techniques (e.g., slow evaporation, vapor diffusion) are employed to grow a single crystal of suitable size and quality.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is built into the density and refined to best fit the experimental data.[1]
-
Validation: The final structural model is validated using various statistical parameters to ensure its quality and accuracy.[9]
Complementary Approaches: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides a static picture of the molecule, other techniques offer insights into its structure in solution and confirm its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution.[4] For a dipeptide like this compound, 1D NMR (¹H and ¹³C) provides information about the chemical environment of each atom, while 2D NMR techniques (e.g., COSY, HSQC) reveal the connectivity between atoms, aiding in the complete assignment of the molecule's structure.[4]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can be used to confirm its amino acid sequence.[6][7] High-resolution mass spectrometry can provide the elemental composition, further confirming the chemical formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a dipeptide, characteristic absorption bands for the amide C=O and N-H bonds can be observed, confirming the presence of the peptide linkage.[5][8]
Experimental Workflows and Data Integration
A comprehensive structural validation of a dipeptide typically involves a combination of these techniques. The following diagram illustrates a logical workflow for the structural elucidation of a peptide like this compound.
Caption: A generalized workflow for the structural validation of a dipeptide.
References
- 1. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - DETERMINATION OF THE STRUCTURE AND SEQUENCE OF GAS-PHASE PEPTIDES USING SPECTROSCOPIC AND MASS SPECTROMETRIC METHODS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. mdpi.com [mdpi.com]
- 9. ebi.ac.uk [ebi.ac.uk]
Safety Operating Guide
Proper Disposal of Boc-Ala-Ala-OMe: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like Boc-Ala-Ala-OMe (N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine methyl ester) is a critical component of laboratory safety and environmental responsibility. While specific hazard data for this compound is not extensively documented, it is prudent to handle it as a potentially hazardous substance, following best practices for laboratory chemical waste. Safety Data Sheets (SDS) for closely related compounds, such as Boc-Ala-Ala-OH and N-Boc-L-alanine methyl ester, indicate that they are not classified as hazardous substances.[1][2] However, the default procedure for any research-grade chemical, particularly novel or uncharacterized peptides, is to manage disposal with a high degree of caution.[3]
Never dispose of peptides down the drain or in regular waste streams.[3][4] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines, in addition to local, state, and federal regulations, is mandatory.[5]
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Although the components of this compound are not considered highly toxic, direct contact and inhalation should always be minimized.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[3] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes or accidental eye contact.[3] |
| Skin and Body | Laboratory coat | To protect skin and clothing from contamination.[3] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize the risk of inhaling dust or aerosols.[3] |
Step-by-Step Disposal Plan
This protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation is the first step in a compliant waste management process.
-
Solid Waste: Collect all materials contaminated with this compound, including unused or expired product, contaminated pipette tips, vials, and gloves, in a designated and clearly labeled hazardous waste container.[6] A high-density polyethylene (HDPE) container is generally suitable for peptide-based waste.[3]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof container designated for hazardous liquid waste. Do not mix with other incompatible waste streams.
Step 2: Labeling of Waste Containers
Clear and accurate labeling is crucial for safety and regulatory compliance.
-
Affix a "Hazardous Waste" label to the container.
-
Write the full chemical name: "this compound" or "N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine methyl ester".
-
Include the date of waste generation and identify any known hazards (e.g., "Combustible Solid" if in powder form).[3][7]
Step 3: Storage of Chemical Waste
Store waste containers safely prior to disposal.
-
Keep the waste container tightly sealed when not in use.[3]
-
Store the container in a designated, secure, and well-ventilated secondary containment area. This area should be away from general laboratory traffic and incompatible materials.[3]
Step 4: Arranging for Final Disposal
Professional disposal is required for chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[3]
-
Provide the disposal service with all available information regarding the compound, including the Safety Data Sheet for similar chemicals if a specific one is unavailable.
Emergency Procedures for Spills
In the event of an accidental spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the spill area is clear of personnel and is well-ventilated.[8]
-
Wear Appropriate PPE: Before cleaning, don all required personal protective equipment.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into the designated hazardous waste container.[8][9] For liquid spills, absorb with an inert, non-combustible material and place it in the waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. abmole.com [abmole.com]
- 2. fishersci.ch [fishersci.ch]
- 3. benchchem.com [benchchem.com]
- 4. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Ala-OMe 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Operational Guide for Handling Boc-Ala-Ala-OMe
For researchers, scientists, and drug development professionals, the safe and effective handling of Boc-Ala-Ala-OMe is paramount for both personal safety and research integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. While this compound is not classified as a hazardous substance, it is crucial to handle it with care, following standard laboratory safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound, particularly in its solid, powdered form. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][2] Must meet appropriate safety standards. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the powder.[1][2] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1][2] Gloves should be inspected before use and changed immediately after contact with the peptide. |
| Respiratory Protection | Dust Mask / Respirator | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood.[3][4] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where chemicals are handled.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: Workflow for Handling this compound
Experimental Protocols
Receiving and Storage: Upon receipt, visually inspect the container for any damage or compromised seals.[5] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Ensure the container is tightly sealed to prevent moisture absorption and contamination.
Preparation and Weighing: Before use, allow the sealed container of this compound to equilibrate to room temperature to prevent condensation from forming on the cold powder when opened. All weighing and handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][4] Personal protective equipment, including a dust mask or respirator, should be worn during this process.[1][2]
Handling During Experimentation: Always wear the prescribed PPE when handling this compound in its solid form or in solution.[7] Maintain a clean and organized workspace to prevent cross-contamination.[7] Use designated and properly calibrated equipment for all measurements and transfers.
Spill Management: In the event of a spill, it is crucial to act promptly and safely.
-
Small Spills: For small spills of the solid material, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.[6][8]
-
Large Spills: For larger spills, evacuate the immediate area and prevent the spread of the powder. Use appropriate tools and PPE to collect the material into a suitable, labeled container for disposal.
Disposal Plan: Proper disposal is essential for laboratory safety and environmental protection.
-
Solid Waste: All materials that have come into contact with this compound, such as used gloves, weighing papers, pipette tips, and empty vials, should be considered contaminated.[1] These materials should be collected in a clearly labeled, leak-proof hazardous waste container.[1]
-
Chemical Waste: Unused or waste this compound and any solutions containing the compound should be disposed of as chemical waste.[6] Do not pour chemical waste down the drain.[6] All waste must be handled in accordance with local, state, and federal regulations.[6] Consult your institution's environmental health and safety department for specific disposal guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. site.unibo.it [site.unibo.it]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
